Remdesivir-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H35N6O8P |
|---|---|
分子量 |
606.6 g/mol |
IUPAC 名称 |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42?/m0/s1/i3D3,17D |
InChI 键 |
RWWYLEGWBNMMLJ-XEOTYUAQSA-N |
手性 SMILES |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
规范 SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
产品来源 |
United States |
Foundational & Exploratory
What is Remdesivir-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its primary use, technical specifications, and relevant experimental protocols.
Introduction to this compound
This compound is a stable, isotopically labeled version of Remdesivir, a broad-spectrum antiviral agent.[1][2] The key difference lies in the replacement of four hydrogen atoms with deuterium atoms, resulting in a higher molecular weight. This isotopic labeling makes this compound an ideal internal standard for the quantification of Remdesivir in biological matrices using mass spectrometry-based assays.[3] Its primary application is in pharmacokinetic (PK) studies, where precise measurement of drug concentration over time is crucial.[4][5]
Core Technical Data
The following table summarizes the key technical specifications for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₁D₄N₆O₈P | [3][6] |
| Molecular Weight | 606.6 g/mol | [3] |
| CAS Number | 2738376-82-2 | [3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |
| Appearance | A solid | [3] |
| Solubility | Soluble in DMF, DMSO, Methanol | [3] |
Primary Use in Research: Internal Standard in Bioanalysis
The most critical role of this compound in research is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7]
Principle: In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Remdesivir) that is added in a known amount to all samples, calibrators, and quality controls. Because the IS and the analyte behave similarly during sample preparation (e.g., protein precipitation, extraction) and ionization in the mass spectrometer, any sample-to-sample variation in these processes will affect both compounds to a similar degree. By measuring the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved, correcting for potential matrix effects and variations in extraction efficiency.[7]
Experimental Workflow: Quantification of Remdesivir in Human Plasma
The following diagram illustrates a typical workflow for the quantification of Remdesivir in human plasma samples using this compound as an internal standard.
Detailed Experimental Protocol: LC-MS/MS Assay
The following is a representative protocol for the quantification of Remdesivir in human plasma, adapted from published methodologies.[7][8]
4.1. Materials and Reagents
-
Remdesivir analytical standard
-
This compound (or other deuterated analogs like Remdesivir-²H5 or Remdesivir-¹³C₆) as internal standard[7][8][9]
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC-MS grade)
-
Formic acid (optional, for mobile phase)
-
Zinc Sulfate (optional, for protein precipitation)[8]
4.2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Remdesivir and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution with methanol to a final concentration (e.g., 0.5 ng/mL).[7]
-
Prepare a series of working solutions of Remdesivir for the calibration curve by serially diluting the stock solution.
4.3. Sample Preparation
-
To 50 µL of plasma sample, calibrator, or quality control, add the internal standard working solution.
-
Add a protein precipitation agent (e.g., 600 µL of a 50:50 v/v mixture of acetonitrile and methanol).[4]
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with HPLC-MS grade water.[4]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[4]
4.4. LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Remdesivir: m/z 603.3 → 200.0; Remdesivir-¹³C₆: m/z 609.3 → 206.0[8] |
4.5. Data Analysis
-
Integrate the peak areas for Remdesivir and this compound.
-
Calculate the peak area ratio of Remdesivir to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Background: Remdesivir's Mechanism of Action
To understand the importance of accurately quantifying Remdesivir, it is essential to comprehend its mechanism of action. Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active form, an adenosine triphosphate (ATP) analog (GS-443902).[10][11][12] This active metabolite competes with natural ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[13][14] The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[11][14][15]
Signaling Pathway of Remdesivir Activation and Action
The following diagram illustrates the metabolic activation of Remdesivir and its subsequent inhibition of viral RNA synthesis.
Conclusion
This compound is an indispensable tool for researchers engaged in the development and clinical evaluation of Remdesivir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for understanding the drug's behavior in biological systems and for optimizing dosing regimens. This guide provides the foundational technical information and protocols to aid in the effective application of this compound in a research setting.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Remdesivir Use in the Real-World Setting: An Overview of Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tlcstandards.com [tlcstandards.com]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 15. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Remdesivir-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the mechanism of action of Remdesivir-d4 when used as an internal standard in bioanalytical methods. It is intended for professionals in research, scientific, and drug development fields who are engaged in the quantitative analysis of Remdesivir in biological matrices.
Core Principles of Deuterated Internal Standards in LC-MS/MS
The fundamental role of a deuterated internal standard (D-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is to serve as a reliable comparator for the analyte of interest, in this case, Remdesivir.[1] A known concentration of the D-IS, such as this compound, is added to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process.[1]
The underlying principle is that the stable isotope-labeled (SIL) internal standard is chemically and physically almost identical to the unlabeled analyte.[2][3] This near-identical nature ensures that both compounds exhibit similar behavior throughout the analytical workflow, including extraction, chromatography, and ionization.[1][4] Consequently, any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard.[5]
By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the absolute signal intensities.[1] This ratiometric analysis effectively compensates for matrix effects, such as ion suppression or enhancement, and other sources of experimental variability.[1][5]
For a deuterated internal standard to be effective, it must meet several key criteria:
-
High Purity: Both chemical purity (typically >99%) and isotopic enrichment (generally ≥98%) are crucial to prevent interference and ensure accurate quantification.[1]
-
Sufficient Mass Shift: The number of deuterium atoms should be adequate to provide a mass-to-charge ratio (m/z) that is distinct from the natural isotopic distribution of the analyte, thereby avoiding analytical interference.[1][4]
-
Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects at the same time.[4]
-
Isotopic Stability: The deuterium atoms should be located in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix under the experimental conditions.[1]
Experimental Workflow for Remdesivir Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Remdesivir in human plasma using this compound as an internal standard.
Caption: Workflow for Remdesivir quantification using a deuterated internal standard.
Logical Relationship of Ratiometric Quantification
The diagram below explains the logical basis for using the ratio of the analyte to the internal standard for accurate quantification.
References
Chemical and physical properties of Remdesivir-d4
An In-depth Technical Guide on the Core Chemical and Physical Properties of Remdesivir-d4
Introduction
This compound is the deuterated form of Remdesivir, a broad-spectrum antiviral medication.[1] It is intended for use as an internal standard for the quantification of Remdesivir in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of deuterium atoms increases the molecular weight of the compound, allowing for its differentiation from the non-deuterated form in mass spectrometry analysis, which is crucial for accurate quantification in pharmacokinetic and metabolic studies.[3] Like its non-deuterated counterpart, this compound is a prodrug that, upon entering cells, is metabolized into its active nucleoside triphosphate form.[2][4]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for researchers in designing experiments, preparing solutions, and interpreting analytical results.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | [1][2] |
| Molecular Weight | 606.6 g/mol | [1][2][5] |
| CAS Number | 2738376-82-2 | [2] |
| Physical Form | Solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |
| Solubility | Soluble in DMF, DMSO, and Methanol. | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Mechanism of Action
Remdesivir is a prodrug that delivers a nucleoside analog to host cells.[6] Once inside the cell, it undergoes a series of metabolic steps to be converted into its active triphosphate form, GS-443902.[4][7][8] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[9][10] The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[7][11]
References
- 1. NB-64-93012-5mg | this compound Neobiotech [neo-biotech.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Remdesivir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
Commercial availability and suppliers of Remdesivir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and core technical applications of Remdesivir-d4. It is designed to serve as a comprehensive resource for researchers and professionals engaged in antiviral drug development and related fields. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological and experimental workflows.
Commercial Availability and Suppliers
This compound, a deuterated analog of the antiviral drug Remdesivir, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its commercial availability is crucial for researchers requiring high-purity, reliable standards for quantitative analysis. Several key suppliers offer this compound for research purposes. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Cayman Chemical | 30905 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg | $275 (500 µg), $521 (1 mg) |
| MedChemExpress | HY-104077S1 | Not specified | 1 mg, 5 mg, 10 mg | $1200 (1 mg) |
Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing and availability.
Technical Data
A summary of the key technical specifications for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 2738376-82-2 | [1] |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | [1] |
| Molecular Weight | 606.6 g/mol | [1] |
| Purity | ≥99% deuterated forms (d1-d4) | [1] |
| Formulation | A solid | [1] |
| Solubility | DMF: Soluble, DMSO: Soluble, Methanol: Soluble | [1] |
Experimental Protocols: Quantification of Remdesivir using this compound as an Internal Standard
This compound is an essential tool for the accurate quantification of Remdesivir in biological matrices such as plasma and tissue samples. The following is a generalized protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Objective: To quantify the concentration of Remdesivir in a biological sample using this compound as an internal standard to correct for matrix effects and variations in sample processing.
Materials:
-
Remdesivir analytical standard
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) or Protein Precipitation (PPT) reagents
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Remdesivir and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
From the primary stocks, prepare working solutions at various concentrations by serial dilution.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank biological matrix with known concentrations of Remdesivir to create a series of calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of this compound working solution.
-
Perform sample clean-up using either protein precipitation (e.g., by adding cold acetonitrile) or solid-phase extraction to remove proteins and other interfering substances.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Remdesivir and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Remdesivir) and the internal standard (this compound).
-
Calculate the peak area ratio of Remdesivir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Workflows
Metabolic Activation of Remdesivir
Remdesivir is a prodrug that must be metabolized within the host cell to its active triphosphate form to exert its antiviral effect.[2] The following diagram illustrates this multi-step activation pathway.
Caption: Metabolic activation pathway of Remdesivir.
Mechanism of Action: Inhibition of Viral RNA Polymerase
The active triphosphate form of Remdesivir (GS-443902) acts as an adenosine triphosphate (ATP) analog. It is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[2][3]
Caption: Mechanism of Remdesivir's inhibition of viral RdRp.
Experimental Workflow for Antiviral Screening
The following diagram outlines a typical workflow for in vitro antiviral screening assays where this compound could be used in the analytical phase for quantification.
Caption: General workflow for in vitro antiviral drug screening.
References
Remdesivir-d4 certificate of analysis interpretation
An In-depth Technical Guide to Interpreting a Remdesivir-d4 Certificate of Analysis
Introduction
A Certificate of Analysis (CoA) is a critical document that provides detailed quality control data for a specific batch of a chemical substance. For researchers, scientists, and drug development professionals utilizing this compound, a deuterated internal standard, a thorough understanding of its CoA is paramount. This compound is primarily intended for use as an internal standard for the quantification of Remdesivir in biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide provides a comprehensive overview of the typical data presented in a this compound CoA, details the experimental protocols used for its analysis, and offers insights into the interpretation of these results.
Summary of Quantitative Data
The quantitative data on a CoA for this compound is typically presented in a clear, tabular format to allow for easy assessment of the material's quality and suitability for its intended use.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 2738376-82-2[1][2] |
| Molecular Formula | C₂₇H₃₁D₄N₆O₈P[1][2] |
| Molecular Weight | 606.6 g/mol [1][2] |
Table 2: Physical and Chemical Properties
| Parameter | Specification |
| Appearance | A solid[1] |
| Solubility | Soluble in DMSO, DMF, Methanol[1] |
| UV Maximum (λmax) | 246 nm[3] |
Table 3: Analytical Data Summary
| Test | Method | Specification |
| Chemical Purity | HPLC | ≥98%[4] |
| Isotopic Purity | LC-MS | ≥99% deuterated forms (d₁-d₄)[1][2] |
| Identity | ¹H NMR, LC-MS/MS | Conforms to structure |
| Residual Solvents | GC | Complies with specification[5] |
| Water Content | Karl Fischer | Complies with specification[5] |
Visualizing Key Information
Diagrams are essential for visualizing complex information such as chemical structures and analytical workflows.
Caption: Chemical structure of Remdesivir with deuterated positions indicated for this compound.
Caption: Logical workflow for the generation of a Certificate of Analysis for this compound.
Experimental Protocols
Detailed methodologies are crucial for researchers to understand how the analytical data was generated and to replicate or adapt methods for their own experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of the substance by separating it from any process-related impurities or degradation products.
-
Instrumentation: An HPLC system equipped with a UV detector.[6][7]
-
Column: Inertsil ODS-3V or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7][8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (pH adjusted to ~3-4 with orthophosphoric acid). A typical composition is a 50:50 or 55:45 (v/v) ratio of acetonitrile to acidified water.[7][8]
-
Column Temperature: Ambient or controlled at 40 °C.[9]
-
Quantification: Purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS provides confirmation of the molecular weight and structure, and is the definitive technique for determining isotopic purity.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[10]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Separation: A suitable C18 column is used for chromatographic separation prior to mass analysis.[10]
-
Mass Analysis:
-
Full Scan: To confirm the molecular weight of this compound (m/z ~607.6 [M+H]⁺).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored to confirm identity and quantify isotopic distribution. For example, a transition for Remdesivir is m/z 603.3 → 200.0.[11]
-
-
Isotopic Purity Calculation: The isotopic purity is determined by measuring the relative abundance of the deuterated species (d₄) compared to the partially deuterated (d₁, d₂, d₃) and non-deuterated (d₀) species.[12] High-resolution mass spectrometry can be used to resolve these isotopologs.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is used to confirm that the chemical structure of the compound is consistent with that of Remdesivir.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).[14]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Methanol-d₄.[14][15]
-
Analysis: The resulting spectrum is compared to a reference spectrum of Remdesivir. Key chemical shifts for Remdesivir include signals in the aromatic and alkene regions (e.g., 5.6-7.9 ppm).[16]
-
Confirmation of Deuteration: The absence or significant reduction of proton signals at the specific sites of deuteration (the α-carbon and methyl group of the L-alanine moiety) confirms the successful isotopic labeling.[12]
Interpretation of Results
-
Chemical Purity: High chemical purity (e.g., >98%) ensures that the vast majority of the material is this compound and not other chemical entities. This is crucial to prevent interference from impurities in the analytical assay.
-
Isotopic Purity: High isotopic purity (e.g., ≥99% d₁-d₄) is the most critical parameter for a deuterated internal standard.[1] Low isotopic purity, meaning a significant presence of the non-deuterated (d₀) form, can lead to an overestimation of the analyte concentration in unknown samples.[12]
-
Identity: The combination of mass spectrometry and NMR data provides unambiguous confirmation that the material has the correct chemical structure and molecular weight, ensuring the correct standard is being used.
-
Residual Solvents and Water Content: These are controlled to ensure the accurate weighing of the standard for the preparation of stock solutions. Significant amounts of residual solvent or water would lead to errors in the prepared standard concentration.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. iajps.com [iajps.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Development and Validation of High-Performance Liquid Chromatography Method for the Quantification of Remdesivir in Intravenous Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated eco-friendly HPLC-FLD for analysis of the first approved antiviral remdesivir with other potential add-on therapies for COVID-19 in human plasma and pharmaceuticals - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperpolarization study on remdesivir with its biological reaction monitoring via signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity and Stability of Remdesivir-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to aid in research and development.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter, ensuring the reliability and reproducibility of studies where it is used, particularly as an internal standard in bioanalytical assays. The determination of isotopic enrichment and the identification of isotopologue impurities are paramount.
Methodologies for Isotopic Purity Determination
The isotopic purity of this compound can be rigorously assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
1.1.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules differing only in their isotopic composition) can be quantified.
Experimental Protocol: Isotopic Purity by LC-ESI-HRMS
-
Instrumentation: A liquid chromatography system coupled to an electrospray ionization high-resolution mass spectrometer (LC-ESI-HRMS).
-
Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 150-800.
-
Resolution: ≥ 70,000 FWHM.
-
Data Analysis: Extract the ion chromatograms for the unlabeled Remdesivir ([M+H]⁺) and the deuterated isotopologues ([M+d1+H]⁺, [M+d2+H]⁺, [M+d3+H]⁺, [M+d4+H]⁺). Integrate the peak areas for each isotopologue.
-
-
Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species (d4) relative to the sum of the peak areas of all identified isotopologues. Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) offers a complementary approach to determine isotopic enrichment. Both ¹H and ²H NMR can be employed.[4][5] In ¹H NMR, the decrease in the integral of a specific proton signal after deuteration is proportional to the isotopic enrichment at that position. ²H NMR directly detects the deuterium nuclei, and the integral of the deuterium signal can be used for quantification.
Experimental Protocol: Isotopic Enrichment by Quantitative ¹H NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the signals of interest).
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
-
Data Analysis:
-
Integrate the signal of a proton in the non-deuterated portion of the this compound molecule and the signal of the internal standard.
-
Compare the integral ratio to that of a known concentration of unlabeled Remdesivir under the same conditions to determine the concentration of the deuterated species.
-
The isotopic enrichment can be calculated by comparing the integral of a residual proton signal in the deuterated position to the integral of a proton in a non-deuterated position.
-
Expected Isotopic Purity Data
While specific batch data for this compound is not publicly available, commercially available deuterated internal standards typically exhibit high isotopic purity.
| Parameter | Expected Value | Method |
| Isotopic Enrichment (d4) | > 98% | HRMS, NMR |
| d0 Isotopologue | < 0.5% | HRMS |
| d1 Isotopologue | < 1.0% | HRMS |
| d2 Isotopologue | < 1.5% | HRMS |
| d3 Isotopologue | < 2.0% | HRMS |
Table 1: Expected Isotopic Purity Profile of this compound.
Stability of this compound
The stability of this compound is a critical factor for its use as an analytical standard and for understanding its degradation pathways. Stability studies are typically conducted under various stress conditions as mandated by ICH guidelines. The stability profile of this compound is expected to be comparable to that of unlabeled Remdesivir.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8][9]
Experimental Protocol: Forced Degradation of Remdesivir
-
Stock Solution Preparation: Prepare a stock solution of Remdesivir (or this compound) in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour. Remdesivir is known to be particularly susceptible to basic hydrolysis.[6]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Summary of Remdesivir Stability
Published studies on Remdesivir have shown its degradation under various stress conditions.[6][7][9]
| Stress Condition | Observation |
| Acidic Hydrolysis | Moderate degradation |
| Basic Hydrolysis | Significant degradation |
| Oxidative Degradation | Moderate degradation |
| Thermal Degradation | Stable in solid form, some degradation in solution |
| Photolytic Degradation | Some degradation upon exposure to light |
Table 2: Summary of Forced Degradation Results for Remdesivir.
Synthesis of this compound
Visualizations
Workflow for Isotopic Purity Assessment
Forced Degradation Study Workflow
Metabolic Activation Pathway of Remdesivir
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. irjpms.com [irjpms.com]
The Role of Remdesivir-d4 in Unraveling the Pharmacokinetics of Remdesivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of deuterated Remdesivir, specifically Remdesivir-d4, in the pharmacokinetic analysis of the antiviral drug Remdesivir. While not a therapeutic agent itself, this compound is an indispensable tool as an internal standard in bioanalytical methods, ensuring the accuracy and reliability of quantitative data in preclinical and clinical studies. This document details the experimental protocols for these methods, presents key validation data, and visualizes the intricate metabolic pathways and experimental workflows.
Introduction to Remdesivir and the Need for a Robust Internal Standard
Remdesivir is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity.[1][2] It is an adenosine nucleotide analog that, upon metabolic activation to its triphosphate form (GS-443902), inhibits viral RNA polymerases.[1][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the pharmacokinetic (PK) profile of Remdesivir is crucial for optimizing dosing regimens and ensuring patient safety.[1]
Accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the results.[5][7] Deuterated compounds like this compound are ideal internal standards because they have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.[4]
The Metabolic Journey of Remdesivir
Remdesivir undergoes a complex metabolic activation process to exert its antiviral effect. As a prodrug, it is designed to efficiently enter cells before being converted to its active form.[4][8] The metabolic pathway is a critical aspect of its pharmacology.
Remdesivir is first metabolized by carboxylesterase 1 (CES1) and cathepsin A to an intermediate metabolite, GS-704277.[3] This intermediate is then phosphorylated to a monophosphate form, which is subsequently converted to the active triphosphate metabolite, GS-443902.[1][4] This active form mimics the natural adenosine triphosphate and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing premature termination of viral replication.[1][8] An alternative pathway involves the dephosphorylation of the monophosphate intermediate to the nucleoside analog GS-441524, which is the predominant and most persistent metabolite in plasma.[4]
Experimental Protocols: Bioanalytical Method Using this compound
The following sections detail a typical experimental protocol for the quantification of Remdesivir in biological matrices, such as rat or human plasma, using this compound as an internal standard.[5][7]
Sample Preparation: Liquid-Liquid Extraction
A robust sample preparation method is crucial for removing interfering substances from the plasma matrix. Liquid-liquid extraction is a commonly employed technique.[7]
Protocol:
-
To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard solution (concentration will vary depending on the assay).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Remdesivir and this compound are achieved using a validated LC-MS/MS method.[5][7]
Table 1: Typical LC-MS/MS Parameters
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | Inertsil ODS column (150x4.6mm, 3.5µm) or equivalent C18 column[7] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)[7][9] |
| Flow Rate | 0.5 - 1.0 mL/min[7] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transitions (MRM) | Remdesivir: Specific parent > daughter ion transition |
| This compound: Specific parent > daughter ion transition | |
| Dwell Time | 100 - 200 ms |
| Collision Energy | Optimized for each analyte |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for pharmacokinetic studies. The validation parameters are assessed according to regulatory guidelines (e.g., FDA, EMA).[5][9] this compound is instrumental in achieving the required levels of precision and accuracy.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. Established by a calibration curve. | Correlation coefficient (r²) ≥ 0.99[7] |
| Accuracy | The closeness of the measured concentration to the true concentration. Assessed using Quality Control (QC) samples at different concentrations. | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ)[5][10] |
| Precision | The degree of scatter between a series of measurements. Evaluated as the coefficient of variation (%CV) for QC samples. | ≤15% CV (≤20% for LLOQ)[5][10] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Consistent and reproducible across different lots of the biological matrix. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Within ±15% of the initial concentration.[10] |
Note: The specific values for these parameters will be determined during the validation of a particular assay.
Pharmacokinetic Data from Studies Utilizing Deuterated Internal Standards
While pharmacokinetic data for this compound itself is not the focus, the use of deuterated internal standards has enabled the precise determination of Remdesivir's pharmacokinetic parameters in various populations.
Table 3: Selected Pharmacokinetic Parameters of Remdesivir in Humans (from various studies)
| Parameter | Value | Conditions |
| Elimination Half-life (t½) | ~1 hour[8] | Single intravenous infusion. |
| Protein Binding | 88 - 93.6%[8] | In human plasma. |
| Metabolites | GS-441524 and GS-704277 are major metabolites in plasma.[8] | The elimination half-life of GS-441524 is approximately 27 hours.[8] |
| Excretion | Primarily renal excretion of metabolites.[3] |
This table presents a summary of data for Remdesivir, obtained through methods relying on deuterated internal standards for quantification.
Conclusion
The preliminary investigation of this compound reveals its indispensable role not as a therapeutic agent, but as a critical tool in the pharmacokinetic evaluation of Remdesivir. As a stable isotope-labeled internal standard, this compound ensures the accuracy, precision, and reliability of bioanalytical methods, particularly LC-MS/MS assays. The detailed experimental protocols and validation parameters outlined in this guide underscore the rigorous standards required for pharmacokinetic studies. The use of deuterated standards allows researchers and drug development professionals to have high confidence in the quantitative data that informs our understanding of Remdesivir's behavior in the body, ultimately contributing to its safe and effective use as an antiviral therapeutic.
References
- 1. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ijpscr.info [ijpscr.info]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Remdesivir in Human Plasma using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remdesivir is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity.[1] It was notably the first antiviral drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[2] To support pharmacokinetic and therapeutic drug monitoring studies, a sensitive, selective, and robust bioanalytical method is essential for the accurate quantification of Remdesivir in biological matrices such as human plasma.[2][3]
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Remdesivir in human plasma. The method utilizes Remdesivir-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, which is amenable to high-throughput analysis.[4] This method has been validated according to FDA bioanalytical guidelines, demonstrating excellent performance across a clinically relevant concentration range.[1][2]
Materials and Methods
Chemicals and Reagents
-
Remdesivir reference standard (≥99% purity)
-
This compound internal standard (≥99% purity)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Control human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera or Waters ACQUITY UPLC I-Class PLUS System[4]
-
Mass Spectrometer: SCIEX QTRAP 5500 or Waters Xevo TQ-S micro Mass Spectrometer[4][5]
-
Analytical Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) or equivalent C18 column[1][6]
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of Remdesivir and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of Remdesivir working solutions were prepared by serial dilution from the primary stock using 50:50 (v/v) acetonitrile/water to create calibration standards. A separate Remdesivir stock was used to prepare working solutions for Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).
-
Internal Standard (IS) Working Solution: The this compound stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.
-
Spiked Samples: Calibration standards and QC samples were prepared by spiking 5 µL of the appropriate Remdesivir working solution into 95 µL of blank human plasma.
Experimental Protocols
Plasma Sample Preparation
A protein precipitation method was employed for sample extraction.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
To improve analyte stability, plasma samples can be acidified with diluted formic acid prior to extraction.[1][3]
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric conditions were optimized for the selective and sensitive detection of Remdesivir and its internal standard.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 4.0 minutes[4] |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Remdesivir: 603.2 → 440.2 (Quantifier), 603.2 → 314.1 (Qualifier) |
| This compound: 607.2 → 444.2 (Quantifier) | |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| GS1 / GS2 | 50 / 50 psi |
Method Validation and Results
The method was validated following established regulatory guidelines for bioanalytical methods.[1] The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram.
Linearity
The calibration curve was linear over the concentration range of 0.5 to 5,000 ng/mL.[2] A weighted (1/x²) linear regression model was used, and the correlation coefficient (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 0.5 - 5,000 ng/mL |
| Regression Model | Weighted (1/x²) |
| Correlation (r²) | > 0.997 |
| LLOQ Accuracy | 80% - 120% |
| Other Levels Accuracy | 85% - 115% |
Accuracy and Precision
Intra-day (within-run) and inter-day (between-run) accuracy and precision were evaluated using four QC levels (LLOQ, LQC, MQC, HQC). The results demonstrate high precision and accuracy, with %CV values well within the acceptable limit of 15% (20% for LLOQ).[1][2]
Table 4: Summary of Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 9.8% | 95.2% - 108.5% | < 11.5% | 94.1% - 109.2% |
| LQC | 1.5 | < 5.2% | 96.8% - 104.1% | < 6.6% | 97.5% - 103.7% |
| MQC | 150 | < 4.5% | 98.2% - 102.5% | < 5.8% | 99.0% - 101.8% |
| HQC | 4000 | < 3.9% | 99.1% - 101.7% | < 4.7% | 98.6% - 102.3% |
Data are representative values compiled from published literature.[1][2][7]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction efficiency for Remdesivir was consistent and reproducible.[2] The matrix effect was found to be minimal, indicating that co-eluting endogenous components did not significantly impact ionization.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 75.8% | 121% |
| HQC | 78.2% | 124% |
Data are representative values compiled from published literature.[2]
Stability
Remdesivir stability was evaluated under various conditions to ensure sample integrity during handling and storage. It was found to be unstable in plasma at room temperature for extended periods, highlighting the need for prompt processing or freezing.[1][4] The analyte was stable through multiple freeze-thaw cycles and during long-term storage at -70°C.[1]
Table 6: Stability Assessment Summary
| Condition | Duration | Stability Outcome (% Deviation from Nominal) |
| Bench-top (Room Temp) | 4 hours | < 10% |
| Freeze-Thaw Cycles | 3 cycles | < 8% |
| Autosampler (4°C) | 24 hours | < 12% |
| Long-term Storage | 392 days at -70°C | < 15%[1] |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Remdesivir in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol provides a reliable and high-throughput assay.[4][7] The method was successfully validated over a wide calibration range, demonstrating excellent linearity, accuracy, precision, and stability.[2][7] This validated method is well-suited for clinical research, supporting pharmacokinetic studies and therapeutic drug monitoring of Remdesivir.[3][6]
References
- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 4. lcms.cz [lcms.cz]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. ijpscr.info [ijpscr.info]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Remdesivir in Human Plasma using Remdesivir-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir is a broad-spectrum antiviral prodrug that has been utilized in the treatment of infections caused by RNA viruses, most notably SARS-CoV-2, the virus responsible for COVID-19.[1][2][3][4][5][6] Accurate and reliable quantification of remdesivir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[7] Deuterated remdesivir (e.g., Remdesivir-d4, -d5, or -2H5) is an ideal internal standard for this purpose due to its similar physicochemical properties to the unlabeled analyte.[2][8][9]
This document provides a detailed protocol for the extraction and quantification of remdesivir in human plasma using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is based on established and validated methodologies.[2][10]
Experimental Workflow
The overall experimental workflow for the bioanalysis of remdesivir using this compound as an internal standard is depicted in the following diagram.
Materials and Reagents
-
Remdesivir analytical standard
-
This compound (or other deuterated analog) internal standard (IS)
-
HPLC or LC-MS grade acetonitrile
-
HPLC or LC-MS grade methanol
-
Formic acid (reagent grade)
-
Ultrapure water
-
Drug-free human plasma (heparinized)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of remdesivir and this compound in dimethyl sulfoxide (DMSO).[2]
-
Working Solutions:
-
Remdesivir Working Solutions: Serially dilute the remdesivir stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile containing 0.1% to 1% formic acid to a final concentration (e.g., 0.5 ng/mL).[2]
-
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards: Spike drug-free human plasma with the remdesivir working solutions to achieve a calibration curve range of approximately 0.5 to 5000 ng/mL.[2] A typical calibration curve may include 8-11 non-zero concentration levels.[2]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 1.5 ng/mL (LQC), 1000 ng/mL (MQC), and 4000 ng/mL (HQC).[2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (this compound in acetonitrile with formic acid).[2]
-
For blank samples without internal standard, add 300 µL of acetonitrile with formic acid.
-
Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 5000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
The following table summarizes typical LC-MS/MS parameters for the analysis of remdesivir. These may require optimization based on the specific instrumentation used.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Phenomenex® Synergi™ Fusion-RP, 100 x 2 mm, 4 µm or equivalent)[2] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.8 mL/min[1] |
| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used for separation. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 25 - 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Remdesivir: m/z 603.2 → 402.1 (Quantifier), 603.2 → 200.1 (Qualifier) This compound: m/z 607.2 → 406.1 |
Data Analysis and Quantitative Data Summary
Data analysis is performed by integrating the peak areas of remdesivir and the this compound internal standard. A calibration curve is constructed by plotting the peak area ratio (remdesivir/Remdesivir-d4) against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used for the curve fit.[2] The concentration of remdesivir in QC and unknown samples is then determined from this calibration curve.
The following tables summarize typical quantitative data for a validated bioanalytical method for remdesivir using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Remdesivir | 0.5 - 5000 | 1/x² weighted | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 20% | < 20% | ± 20% |
| LQC | 1.5 | < 15% | < 15% | ± 15% |
| MQC | 1000 | < 15% | < 15% | ± 15% |
| HQC | 4000 | < 15% | < 15% | ± 15% |
Data presented are representative and based on published literature.[2]
Table 3: Stability Data
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | 3 cycles | -80°C to RT | ± 15% |
| Bench-Top Stability | 4 hours | Room Temp. | ± 15% |
| Autosampler Stability | 24 hours | 6°C | ± 15% |
| Long-Term Stock Stability | 30 days | -80°C | ± 15% |
| Long-Term Plasma Stability | 90 days | -80°C | ± 15% |
Data presented are representative and based on published literature.[2][10]
Signaling Pathway/Logical Relationship Diagram
The logical relationship for the quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal will remain constant despite variations in sample processing and analysis.
Conclusion
The protocol described provides a robust and reliable method for the quantification of remdesivir in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for regulated bioanalysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of remdesivir. Researchers should perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing clinical samples.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 4. Analytical methods for the determination of remdesivir as a promising antiviral candidate drug for the COVID-19 pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric quantitative analysis of remdesivir using acid dye reagent selected by computational calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Remdesivir Quantification using Remdesivir-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Remdesivir in biological matrices, specifically utilizing Remdesivir-d4 as a stable isotope-labeled internal standard (SIL-IS). The following sections offer comprehensive guidance on sample preparation, analytical methodologies, and data interpretation, tailored for researchers in drug development and clinical pharmacology.
Introduction
Remdesivir is an antiviral prodrug that has been a key therapeutic agent in the management of COVID-19. Accurate quantification of Remdesivir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and instrument response. This document outlines two primary sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Quantitative Data Summary
The following tables summarize the quantitative performance of the described sample preparation techniques for Remdesivir analysis.
Table 1: Performance Characteristics of Protein Precipitation Method
| Parameter | Performance Metric | Reference |
| Linearity Range | 0.5 - 5000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Accuracy | Within ±15% | [2] |
| Precision (CV%) | <15% | [2] |
| Extraction Recovery | ~75-77% | [1] |
| Matrix Effect | Ion enhancement observed, but compensated by SIL-IS | [1][3] |
Table 2: Performance Characteristics of Liquid-Liquid Extraction Method
| Parameter | Performance Metric | Reference |
| Linearity Range | 1 - 20 ng/mL (in rat plasma) | [4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in rat plasma) | [4] |
| Accuracy | 90.23 - 100.73% | [4] |
| Precision (CV%) | <5% | [4] |
| Extraction Recovery | Good and consistent | [4] |
| Matrix Effect | Within acceptable limits | [4] |
Experimental Protocols
Protein Precipitation (PPT) Protocol for Human Plasma
This protocol is adapted from established methods for Remdesivir quantification that utilize a deuterated internal standard.[1][2]
Materials:
-
Human plasma samples
-
Remdesivir analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw plasma samples and this compound internal standard on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of this compound working solution to achieve a final concentration of 0.5 ng/mL.[1]
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid to the plasma sample.[1]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Workflow Diagram:
Liquid-Liquid Extraction (LLE) Protocol for Plasma
This protocol is based on a method developed for Remdesivir quantification in rat plasma using this compound as the internal standard.[4]
Materials:
-
Plasma samples (e.g., rat plasma)
-
Remdesivir analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.[4]
-
Internal Standard Addition: Add 500 µL of the this compound internal standard working solution to the plasma sample.[4]
-
Extraction Solvent Addition: Add 300 µL of acetonitrile as the extraction solvent.[4]
-
Vortexing for Extraction: Vortex the mixture for 15 minutes to facilitate the extraction of Remdesivir and the internal standard into the organic phase.[4]
-
Centrifugation: Centrifuge the samples at 5000 rpm for 15 minutes to separate the aqueous and organic layers.[4]
-
Supernatant Collection: Carefully collect the supernatant (organic layer).[4]
-
Evaporation: Evaporate the collected supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
General Recommendations and Considerations
-
Stability of Remdesivir: Remdesivir is known to be unstable in plasma at room temperature.[5] Therefore, it is critical to keep plasma samples on ice during processing and to minimize the time between thawing and extraction.
-
Internal Standard Concentration: The concentration of the this compound internal standard should be optimized to be within the linear range of the assay and to provide a consistent and robust signal.
-
Method Validation: It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) for any bioanalytical method. This includes assessing selectivity, specificity, accuracy, precision, recovery, matrix effects, and stability.
-
Matrix Effects: While a stable isotope-labeled internal standard can compensate for matrix effects, it is still important to evaluate them during method development and validation to ensure the reliability of the results.[1][3] Different biological matrices can exhibit varying degrees of ion suppression or enhancement.
These application notes and protocols provide a solid foundation for the development and implementation of robust bioanalytical methods for the quantification of Remdesivir using this compound as an internal standard. Adherence to these guidelines will contribute to the generation of high-quality data for pharmacokinetic and clinical studies.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. lcms.cz [lcms.cz]
Application Note: High-Performance Chromatographic Separation of Remdesivir and Remdesivir-d4 for Accurate Quantification
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of the antiviral drug Remdesivir and its deuterated internal standard, Remdesivir-d4. The described protocols are applicable for high-performance liquid chromatography (HPLC) coupled with UV detection and for more sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Remdesivir formulations. The inclusion of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Introduction
Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of viral infections. Accurate and reliable analytical methods are essential for determining its concentration in various matrices, including pharmaceutical formulations and biological samples like human plasma.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample processing and instrument response. This document provides detailed protocols for the chromatographic separation of Remdesivir and this compound using both HPLC-UV and UPLC-MS/MS systems.
Experimental Protocols
Method 1: HPLC with UV Detection
This method is suitable for the quantification of Remdesivir in pharmaceutical formulations where concentration levels are relatively high.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse SB-C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and water (adjusted to pH 4 with orthophosphoric acid) (55:45 v/v)[3] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm[3] |
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Dissolve 10 mg of Remdesivir reference standard in 10 mL of methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 15 µg/mL.[3]
-
Sample Preparation (for drug product): Dilute the pharmaceutical formulation with the mobile phase to fall within the calibration range.
Method 2: UPLC-MS/MS for Bioanalysis
This highly sensitive and selective method is ideal for the quantification of Remdesivir and this compound in biological matrices such as human plasma.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.15 mL/min[5] |
| Injection Volume | 5 µL[6] |
| Column Temperature | 50°C[5] |
| Gradient Elution | A linear gradient can be optimized to ensure baseline separation. A typical starting point is 95% A, ramping to 95% B over several minutes. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Remdesivir) | 603.09 > 200.005 m/z[5] |
| MRM Transition (this compound) | To be determined based on the exact mass of the deuterated standard (e.g., 607.1 > 200.0) |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Data Presentation
The following tables summarize the expected performance characteristics of the described methods.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity Range | 0.1–15 µg/mL[3] |
| Retention Time | Approximately 6.0 min[7] |
| Limit of Detection (LOD) | 1.95 ng/mL[7] |
| Limit of Quantification (LOQ) | 6.49 ng/mL[7] |
Table 2: UPLC-MS/MS Method Performance
| Parameter | Result |
| Linearity Range | 0.002–8 µg/mL[5] |
| Accuracy | Within ±15% |
| Precision | <15% RSD |
| Recovery | >85% |
Visualizations
Below are diagrams illustrating the experimental workflows.
Caption: HPLC-UV Experimental Workflow.
Caption: UPLC-MS/MS Bioanalytical Workflow.
Conclusion
The chromatographic methods presented provide reliable and reproducible separation of Remdesivir and its deuterated internal standard, this compound. The HPLC-UV method is well-suited for routine quality control of pharmaceutical products, while the UPLC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The use of a deuterated internal standard in the UPLC-MS/MS method ensures the highest level of accuracy for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. researchgate.net [researchgate.net]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry [frontiersin.org]
- 6. Rapid and ecofriendly UPLC quantification of Remdesivir, Favipiravir and Dexamethasone for accurate therapeutic drug monitoring in Covid-19 Patient’s plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of High-Performance Liquid Chromatography Method for the Quantification of Remdesivir in Intravenous Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Remdesivir-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Remdesivir-d4 in human plasma. Remdesivir is a key antiviral medication, and its deuterated isotopologue, this compound, is commonly used as an internal standard in pharmacokinetic studies to ensure accuracy and precision. This method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary parameters and procedures for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories.
Introduction
Remdesivir is a nucleotide prodrug that exhibits broad-spectrum antiviral activity and has been a critical therapeutic agent in managing viral outbreaks.[1][2][3] Accurate quantification of Remdesivir in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical results.[1][4] This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
Remdesivir and this compound standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from human plasma.[2][5]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (if this compound is not the analyte of interest). For the analysis of this compound as the analyte, a different internal standard such as Remdesivir-¹³C₆ would be used.[2][5]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column.[2][6][7]
-
Column: Kinetex® 2.6 µm Polar C18 100 Å, 100 x 2.1 mm[2] or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2][3] The specific mass transitions for Remdesivir and its deuterated analogs are monitored in MRM mode.
Quantitative Data
The following table summarizes the mass spectrometry parameters for Remdesivir and the projected parameters for this compound. The parameters for this compound are extrapolated from the known values for Remdesivir and its other deuterated analogs, such as Remdesivir-d5 and Remdesivir-¹³C₆.[1][2]
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
| Remdesivir | 603.2 | 402.2 | 12 | 36 |
| Remdesivir | 603.2 | 200.1 | 38 | 36 |
| This compound | 607.2 | 406.2 | ~14 | ~12 |
| This compound | 607.2 | 204.1 | ~40 | ~12 |
Note: The exact collision energy and cone voltage for this compound should be optimized for the specific instrument being used.
Experimental Workflow
The following diagram illustrates the logical workflow for the detection and quantification of this compound in a plasma sample.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Visualization
The mechanism of action of Remdesivir involves its conversion to an active nucleoside triphosphate analog, which then inhibits the viral RNA-dependent RNA polymerase. The following diagram illustrates this simplified pathway.
Caption: Remdesivir activation and mechanism of action.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and drug development settings. The provided mass spectrometry parameters and chromatographic conditions serve as a strong foundation for laboratories to establish and validate this method for their specific needs.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
Application Note: Quantification of Remdesivir and its Major Metabolite GS-441524 in Human Plasma using Remdesivir-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the antiviral drug Remdesivir (RDV) and its primary active metabolite, GS-441524, in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. For accurate quantification, a stable isotope-labeled internal standard, Remdesivir-d4, is employed. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Remdesivir.
Introduction
Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity.[1][2] It has been authorized for the treatment of COVID-19, caused by the SARS-CoV-2 virus.[1][2] Upon administration, Remdesivir is metabolized within the body to its active nucleoside triphosphate form.[3][4][5] The primary and most persistent metabolite in plasma is the nucleoside analog GS-441524.[6][7] Monitoring the plasma concentrations of both Remdesivir and GS-441524 is crucial for understanding the drug's pharmacokinetics and ensuring therapeutic efficacy.[1][8]
This application note describes a validated LC-MS/MS method for the simultaneous quantification of Remdesivir and GS-441524 in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Metabolic Pathway of Remdesivir
Remdesivir is a prodrug that undergoes intracellular metabolism to form its pharmacologically active triphosphate metabolite (GS-443902). The metabolic activation pathway involves several enzymatic steps.[3][4] In plasma, Remdesivir is rapidly metabolized to its alanine metabolite (GS-704277) and the more stable nucleoside core, GS-441524.[6][7]
Experimental Protocol
This protocol is based on established methods for the quantification of Remdesivir and its metabolites.[9][10][11]
Materials and Reagents
-
Remdesivir analytical standard
-
GS-441524 analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate (ZnSO4)
Equipment
-
UHPLC system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir, GS-441524, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of Remdesivir and GS-441524 in a methanol:water (1:1, v/v) solution to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol.
Sample Preparation
The following workflow outlines the protein precipitation method for plasma sample preparation.
Liquid Chromatography Conditions
-
Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Remdesivir | 603.3 | 200.0 |
| GS-441524 | 292.2 | 173.1 |
| This compound | 607.3 | 204.0 |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method, compiled from similar published assays.
Table 1: Calibration Curve Details
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Remdesivir | 1 - 5000 | > 0.99 |
| GS-441524 | 5 - 2500 | > 0.99 |
Table 2: Limits of Detection and Quantification
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) |
| Remdesivir | 1 | 0.5 |
| GS-441524 | 5 | 2 |
Table 3: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Remdesivir | Low | 2.5 | 89.6 - 110.2 | < 15 |
| Medium | 400 | 89.6 - 110.2 | < 15 | |
| High | 4000 | 89.6 - 110.2 | < 15 | |
| GS-441524 | Low | 12.5 | 89.6 - 110.2 | < 15 |
| Medium | 125 | 89.6 - 110.2 | < 15 | |
| High | 2000 | 89.6 - 110.2 | < 15 |
Data in tables are representative and based on published literature.[10] Actual performance may vary and should be validated in the user's laboratory.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of Remdesivir and its major metabolite GS-441524 in human plasma. The use of this compound as an internal standard ensures accurate and precise results. This protocol is a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of Remdesivir.
References
- 1. Analytical methods for the determination of remdesivir as a promising antiviral candidate drug for the COVID-19 pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ijpscr.info [ijpscr.info]
- 9. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Remdesivir-d4 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated Remdesivir (Remdesivir-d4) in preclinical pharmacokinetic (PK) studies. The focus is on the application of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Remdesivir and its metabolites in biological matrices.
Introduction
Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity.[1][2] Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and assessing its efficacy and safety.[3] Preclinical pharmacokinetic studies in animal models are a critical step in this process.[3][4] To ensure the accuracy and reliability of these studies, a robust bioanalytical method is required for the quantification of Remdesivir and its metabolites in complex biological matrices like plasma.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). They are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. The use of a SIL-IS can compensate for variations in sample preparation, matrix effects, and instrument response, leading to more precise and accurate quantification. While Remdesivir-¹³C₆ has also been mentioned as an internal standard, deuterated analogs like this compound serve the same critical function.[5][6]
Application of this compound
The primary application of this compound in preclinical pharmacokinetic studies is as an internal standard for the quantification of Remdesivir in biological samples, typically plasma, using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).[7][8][9]
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Co-elution with the analyte allows for effective correction of matrix effects and variations in extraction recovery and instrument response.[6]
-
Enhanced Method Robustness: Minimizes the impact of sample-to-sample variability.
-
Reliable Quantification: Essential for generating high-quality pharmacokinetic data.
Experimental Protocols
Preclinical Pharmacokinetic Study Design (In Vivo)
A typical preclinical pharmacokinetic study for an antiviral agent like Remdesivir involves administering the drug to animal models and collecting biological samples at various time points.[3][4]
a. Animal Models: Commonly used animal models for antiviral preclinical studies include mice, rats, and non-human primates.[4][10]
b. Dosing and Administration: Remdesivir is typically administered intravenously (IV) as a solution or lyophilized formulation.[11][12][13] The dose will vary depending on the animal model and study objectives, but doses around 10 mg/kg have been used in non-human primates.[14]
c. Sample Collection: Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[15] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[15]
Bioanalytical Method for Quantification of Remdesivir
The following is a generalized protocol for the quantification of Remdesivir in plasma using UHPLC-MS/MS with this compound as an internal standard.
a. Sample Preparation (Protein Precipitation): This is a common and effective method for extracting Remdesivir and its metabolites from plasma.[1][5][7]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, standard, or quality control sample, add 200 µL of cold acetonitrile containing a known concentration of this compound (internal standard).[1]
-
Vortex the mixture for 2 minutes to precipitate proteins.[9]
-
Centrifuge at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of a suitable solvent, such as water with 0.1% acetic acid, and vortex.[1]
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
b. UHPLC-MS/MS Conditions: The following are typical starting conditions that may require optimization.
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A reverse-phase column, such as a C18 column (e.g., Acquity HSS T3 1.8 μm, 2.1 × 50 mm).[7][15]
-
Mobile Phase A: Water with 0.05% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.05% formic acid.[7]
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile).
-
Injection Volume: 10 µL.[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8][9]
-
Multiple Reaction Monitoring (MRM) Transitions:
c. Calibration and Quantification: Calibration curves are prepared by spiking known concentrations of Remdesivir into blank plasma. The peak area ratio of Remdesivir to this compound is plotted against the concentration of Remdesivir to generate a linear regression curve. The concentration of Remdesivir in the unknown samples is then calculated from this curve. Linearity is typically assessed over a range such as 4–4000 ng/mL for Remdesivir.[8][11]
Data Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data. Key parameters are summarized in the table below.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
Table 1: Representative Pharmacokinetic Parameters of Remdesivir and its Major Metabolite GS-441524 in Humans
| Analyte | Parameter | Value | Reference |
| Remdesivir | t1/2 | ~1 hour | [14][16] |
| GS-441524 | t1/2 | ~27 hours | [14][16] |
| Remdesivir | Cmax (after 150 mg dose) | Varies with infusion time | [11] |
| GS-441524 | Accumulation after multiple doses | ~1.9-fold | [11][17] |
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study of Remdesivir.
Caption: Metabolic activation pathway of Remdesivir.[16][17][18][19]
References
- 1. Antiviral Analysis: Remdesivir and its Metabolites [restek.com]
- 2. Remdesivir: Review of Pharmacology, Pre-clinical Data, and Emerging Clinical Experience for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpscr.info [ijpscr.info]
- 8. Bot Verification [ijpsjournal.com]
- 9. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans [frontiersin.org]
- 11. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How Does Remdesivir Work? | ChemPartner [chempartner.com]
Application Notes and Protocols: Use of Remdesivir-d4 for Normalization in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remdesivir is a potent antiviral agent and a phosphoramidate prodrug of a nucleoside analog.[1] Its efficacy is rooted in its intracellular conversion to the active nucleoside triphosphate (NTP) form, GS-443902.[2][3] This active metabolite acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[4][5] Accurate quantification of the intracellular concentration of this active triphosphate metabolite is crucial for determining the efficacy and mechanism of action of Remdesivir in preclinical cell-based assays.
Variability in cell numbers, sample extraction efficiency, and instrument response can introduce significant errors in quantification. To address these challenges, a stable isotope-labeled internal standard is employed. Remdesivir-d4, a deuterated analog of Remdesivir, serves as an ideal internal standard for normalization in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.[6] By adding a known amount of this compound to the cell lysate, it co-purifies with the analyte of interest and experiences similar variations during sample processing and analysis. This allows for the normalization of the analyte signal, leading to highly accurate and reproducible quantification of the active Remdesivir metabolite.
These application notes provide detailed protocols for utilizing this compound as an internal standard for the normalization of cell-based antiviral assays, ensuring data integrity and comparability across experiments.
Signaling Pathway of Remdesivir Action
Remdesivir, as a prodrug, must be metabolized within the host cell to its pharmacologically active form.[4] The process begins with its entry into the cell, followed by a series of enzymatic reactions that convert it into the nucleoside triphosphate analog. This active form then competes with endogenous ATP for incorporation into the nascent viral RNA chain by the viral RdRp, ultimately halting viral genome replication.[5]
Experimental Protocols
Protocol 1: Antiviral Cell-Based Assay
This protocol describes a general method for assessing the antiviral activity of Remdesivir in a cell-based assay.
-
Cell Seeding:
-
Culture an appropriate host cell line (e.g., Vero E6, Calu-3) to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well or 24-well plates at a predetermined density to form a confluent monolayer overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of Remdesivir in DMSO.
-
Perform serial dilutions of the Remdesivir stock solution in cell culture medium to achieve the desired final concentrations.
-
-
Viral Infection and Treatment:
-
Aspirate the culture medium from the cell monolayers.
-
Infect the cells with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the prepared Remdesivir dilutions to the respective wells. Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator, or until the desired level of cytopathic effect (CPE) is observed in the "virus only" control wells.
-
-
Endpoint Measurement:
-
At the end of the incubation period, proceed with one of the following:
-
For CPE Reduction Assay: Fix the cells and stain with crystal violet. Elute the dye and measure the absorbance to quantify cell viability.
-
For Viral Yield Reduction Assay: Collect the cell culture supernatant to quantify viral titers via plaque assay or TCID₅₀.
-
For Intracellular Metabolite Quantification: Proceed immediately to Protocol 2 for sample extraction.
-
-
Protocol 2: Intracellular Metabolite Extraction and Normalization
This protocol details the extraction of intracellular metabolites for subsequent LC-MS/MS analysis, incorporating this compound for normalization.
-
Cell Harvesting and Washing:
-
Place the culture plate on ice.
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with ice-cold PBS to remove all extracellular compounds.
-
-
Cell Lysis and Internal Standard Addition:
-
Add 200 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.
-
Crucially, add a known, fixed amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution) to each well at this stage. This ensures that the internal standard undergoes the exact same extraction and processing steps as the analyte.
-
-
Extraction:
-
Scrape the cells from the bottom of the well into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the intracellular metabolites and the internal standard, to a new, clean tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex and centrifuge to pellet any remaining insoluble material.
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the quantification of the active Remdesivir triphosphate (GS-443902) and this compound.
-
Chromatographic Separation:
-
Utilize a C18 or similar reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-product ion transitions for both the active Remdesivir triphosphate and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the analyte standards.
-
Calculate the concentration of the active Remdesivir triphosphate in the experimental samples using the regression equation from the calibration curve. The normalization is achieved by dividing the peak area of the analyte by the peak area of the this compound in each sample.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to structure the data from the LC-MS/MS analysis.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (GS-443902) | Specific m/z values to be determined empirically |
| Monitored Transition (this compound) | Specific m/z values to be determined empirically |
Table 2: Sample Calibration Curve for GS-443902 Quantification
| Standard Conc. (ng/mL) | GS-443902 Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 2,500 | 505,000 | 0.005 |
| 5 | 12,600 | 510,000 | 0.025 |
| 25 | 63,000 | 500,000 | 0.126 |
| 100 | 255,000 | 515,000 | 0.495 |
| 500 | 1,280,000 | 508,000 | 2.520 |
| 1000 | 2,550,000 | 512,000 | 4.980 |
| Linear Regression | y = 0.005x - 0.0001 | ||
| Correlation (R²) | 0.9995 |
Table 3: Assay Validation Summary
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from cell treatment to data analysis, highlighting the point of internal standard addition.
Logical Relationship of Normalization
This diagram explains the principle of using an internal standard for normalization.
References
- 1. [PDF] A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development and Validation of a Bioanalytical Method for Remdesivir in Plasma using Remdesivir-d4
Introduction
Remdesivir is a broad-spectrum antiviral prodrug that has been utilized in the treatment of infections caused by RNA viruses, including the Ebola virus and SARS-CoV-2.[1][2] Accurate quantification of Remdesivir in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document outlines a detailed protocol for a validated bioanalytical method for the determination of Remdesivir in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and its deuterated analog, Remdesivir-d4, as an internal standard.
Bioanalytical Method Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Remdesivir in plasma samples.
Caption: Bioanalytical workflow for Remdesivir quantification.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the validated bioanalytical method for Remdesivir.
1. Materials and Reagents
-
Remdesivir (Reference Standard)
-
Acetonitrile (LC-MS Grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (LC-MS Grade)
-
Control Human or Rat Plasma (K2EDTA)
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir and this compound in a suitable solvent such as DMSO or methanol.[4]
-
Working Standard Solutions: Serially dilute the Remdesivir primary stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to prepare a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration suitable for spiking into plasma samples (e.g., 0.5 ng/mL).[4]
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the Remdesivir working standard solutions into blank plasma to prepare calibration standards at various concentration levels. A typical calibration range is 1 ng/mL to 20 ng/mL or 50 ng/mL to 5000 ng/mL.[2][5]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 5, 10, and 15 ng/mL).[2]
4. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Remdesivir from plasma samples.[1][5]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system, such as a Waters Alliance e-2695 model, is suitable.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a QTRAP 5500 (SCIEX), is used for detection.[2]
-
Chromatographic Column: An Inertsil ODS column (150x4.6mm, 3.5µm) or a Waters Symmetry C18 column (5 µm, 3.9 mm×150 mm) can be used for separation.[2][5]
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., 1 mL of triethylamine in 1 L of water) and acetonitrile in a 50:50 ratio with isocratic elution.[2][3] Alternatively, a gradient elution with water and acetonitrile, both containing 0.05% formic acid, can be employed.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is used.[2][5]
-
MS/MS Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Remdesivir and this compound need to be optimized on the specific mass spectrometer being used.
Data Presentation: Summary of Quantitative Validation Data
The following tables summarize the typical validation results for a bioanalytical method for Remdesivir.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 20 ng/mL[2][3] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 80 - 120 |
| Low QC | 5 | < 6.65[5] | < 6.65[5] | 95.22 - 110.74[5] |
| Medium QC | 10 | < 6.65[5] | < 6.65[5] | 95.22 - 110.74[5] |
| High QC | 15 | < 6.65[5] | < 6.65[5] | 95.22 - 110.74[5] |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 5 | > 85 |
| Medium QC | 10 | > 85 |
| High QC | 15 | > 85 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Result (% Change from Nominal) |
| Bench-top Stability | 24 hours | Room Temperature | < ±15%[5] |
| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temperature | < ±15%[4][5] |
| Autosampler Stability | 24 hours | 4°C | < ±15%[4][5] |
| Long-term Stability | 90 days | -70°C | < ±15% |
Conclusion
The described LC-MS/MS method using this compound as an internal standard is a robust, sensitive, and reliable approach for the quantification of Remdesivir in plasma. The method has been validated according to regulatory guidelines and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
References
- 1. ijpscr.info [ijpscr.info]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Development and Validation of an HPLC-MS/MS Method for the Determination of Remdesivir in Rat Plasma | Journal of Pharmaceutical Research International [journaljpri.com]
- 4. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Development of a Therapeutic Drug Monitoring Assay for Remdesivir Using Remdesivir-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] It is a phosphoramidite prodrug of a nucleoside analog, GS-441524.[1] Following administration, Remdesivir is metabolized to its active triphosphate form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), ultimately terminating viral genome replication.[3][4]
Therapeutic Drug Monitoring (TDM) of Remdesivir is crucial due to significant inter-patient variability in its pharmacokinetics.[5] TDM allows for dose optimization to ensure therapeutic efficacy while minimizing potential toxicity.[5][6] The development of a robust, sensitive, and selective bioanalytical method is essential for accurate TDM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Remdesivir and its primary metabolite, GS-441524, in biological matrices like plasma or serum.[2][7]
This application note details a protocol for the development and validation of an LC-MS/MS assay for the quantification of Remdesivir in human plasma, utilizing its stable isotope-labeled analog, Remdesivir-d4, as an internal standard (IS) to ensure accuracy and precision.[8]
Mechanism of Action of Remdesivir
Remdesivir's antiviral activity is initiated by its entry into the host cell, where it undergoes metabolic activation to its pharmacologically active triphosphate form (RDV-TP).[4] RDV-TP mimics the structure of adenosine triphosphate (ATP) and competes with it for incorporation into the nascent viral RNA chain by the RdRp enzyme complex.[4][9] The incorporation of RDV-TP into the growing RNA strand leads to delayed chain termination, thereby inhibiting viral replication.[3][4]
Experimental Protocols
This section outlines the methodology for sample preparation and LC-MS/MS analysis for the quantification of Remdesivir in human plasma.
Materials and Reagents
-
Analytes: Remdesivir, this compound (Internal Standard)[8]
-
Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q or equivalent), Formic Acid, Triethylamine[8]
-
Matrix: Drug-free human plasma
-
Labware: 1.5 mL microcentrifuge tubes, autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Remdesivir from plasma samples.
-
Pipette 50 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile).[7]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 15,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[7]
-
Transfer 50 µL of the clear supernatant to an autosampler vial containing 950 µL of a methanol-water (1:1, v/v) solution.[7]
-
Cap the vial and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are a representative example for the analysis of Remdesivir. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Analytical Column | Reversed-phase C18 column (e.g., Inertsil ODS 150x4.6mm, 3.5µm; Phenomenex Synergi Fusion-RP 100x2mm, 4µm)[10] |
| Mobile Phase A | Water with 0.1% formic acid or 1mL triethylamine per 1L water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 1.0 mL/min[11] |
| Injection Volume | 5 - 10 µL[11] |
| Column Temperature | Ambient or 25 °C[11] |
| Gradient Elution | A time-programmed gradient starting with a higher percentage of Mobile Phase A, ramping up to a higher percentage of Mobile Phase B to elute the analyte, and re-equilibrating. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500, Thermo Scientific Altis)[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Assay Validation Parameters
The developed assay should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria / Example Values |
| Linearity Range | 0.5 - 5000 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.99[8] |
| Lower Limit of Quantification (LLOQ) | 0.0375 - 1.0 ng/mL[5] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) / Example: ≤ 9.59%[13] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) / Example: ≤ 9.39%[13] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) / Example: < 9.8%[10] |
| Recovery | Consistent, precise, and reproducible / Example: 85% - 117%[13] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. The matrix can significantly enhance the Remdesivir signal.[5] |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (autosampler).[10] |
Note: The values presented are examples compiled from various sources and should be established for each specific assay.
Experimental Workflow
The overall workflow for the therapeutic drug monitoring of Remdesivir using the described LC-MS/MS method is illustrated below.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analytical method development techniques of remdesivir [wisdomlib.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 5. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [ijpsjournal.com]
- 7. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and ecofriendly UPLC quantification of Remdesivir, Favipiravir and Dexamethasone for accurate therapeutic drug monitoring in Covid-19 Patient’s plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape in Remdesivir-d4 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in the chromatography of Remdesivir-d4. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing in reversed-phase HPLC?
A1: Peak tailing for this compound in reversed-phase chromatography is often attributed to several factors. A primary cause can be secondary interactions between the basic functional groups on the this compound molecule and residual silanol groups on the silica-based stationary phase of the column.[1] These interactions can be more pronounced if the mobile phase pH is not optimal. Other potential causes include column overload, where too much sample is injected, or issues with the column itself, such as a partially blocked inlet frit or degradation of the stationary phase.[1][2]
Q2: Can the deuterium labeling in this compound affect its peak shape?
A2: While deuterium labeling is unlikely to be the direct cause of poor peak shape (like tailing or fronting), it can cause a shift in retention time compared to the non-deuterated Remdesivir. This is known as the chromatographic deuterium isotope effect.[3][4] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase.[3][4] While this primarily affects retention time, suboptimal chromatographic conditions that are sensitive to small molecular changes could potentially exacerbate existing peak shape issues.
Q3: My this compound peak is broad. What are the likely causes?
A3: Broad peaks can stem from several sources. One common reason is extra-column volume, which can be caused by using tubing with a large internal diameter or long connection tubing between the injector, column, and detector.[1] A high sample injection volume, especially if the sample solvent is stronger than the mobile phase, can also lead to peak broadening.[1] Other possibilities include a deteriorated column, a slow detector response time, or a temperature gradient within the column.[1]
Q4: I'm observing peak splitting for this compound. What should I investigate?
A4: Peak splitting can be a sign of a problem at the head of the column. A partially blocked inlet frit or a void in the column packing material are common culprits.[2] It can also occur if the sample solvent is significantly different from the mobile phase, causing poor sample focusing on the column. In some cases, the presence of isomers or on-column degradation of this compound could lead to the appearance of split or shoulder peaks.
Q5: How does the mobile phase pH affect the peak shape of this compound?
A5: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like Remdesivir. Remdesivir has basic functional groups, and if the mobile phase pH is close to the pKa of these groups, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[1] To minimize this, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, operating at a lower pH (e.g., pH 2-4) can help to ensure a single ionic form and reduce interactions with silanol groups.[5]
Troubleshooting Guide
Systematic Troubleshooting of Poor Peak Shape
This guide provides a step-by-step approach to diagnosing and resolving poor peak shape for this compound.
dot
Caption: A flowchart for systematically troubleshooting poor peak shape.
Potential Chemical Interactions Leading to Poor Peak Shape
The following diagram illustrates the chemical interactions that can cause peak tailing for this compound on a silica-based C18 column.
dot
Caption: Interactions of this compound with a C18 stationary phase.
Data Presentation
Table 1: Recommended Starting HPLC/UPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale for Good Peak Shape |
| Column | C18, end-capped (e.g., 1.8-5 µm particle size) | End-capping minimizes exposed silanol groups, reducing peak tailing.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer (pH 3-4) | Acidic pH ensures protonation of basic groups on Remdesivir, leading to a single ionic species and minimizing silanol interactions.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of organic phase and gradually increase. | Gradient elution can improve peak shape and resolution, especially for complex samples. |
| Flow Rate | 0.2 - 1.0 mL/min (analytical scale) | Should be optimized for the specific column dimensions to ensure efficiency.[5] |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer. |
| Injection Volume | 1 - 10 µL | Keep the injection volume small to avoid column overload. |
| Sample Solvent | Mobile phase or a weaker solvent | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol provides a starting point for developing a robust HPLC method for this compound, focusing on achieving good peak shape.
-
System Preparation:
-
Equip an HPLC system with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm), a UV or mass spectrometer detector.
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Thoroughly degas both mobile phases.
-
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.4 mL/min.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Set the detector wavelength to 245 nm for UV detection or use appropriate MS settings.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to the desired concentration using the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Inject 5 µL of the prepared sample.
-
Run a gradient program, for example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: Hold at 5% B (re-equilibration)
-
-
Monitor the chromatogram for peak shape and retention time.
-
-
Optimization for Poor Peak Shape:
-
Tailing: If peak tailing is observed, consider using a different C18 column with a different end-capping or base-deactivation technology. Alternatively, try adding a small amount of a competing base, like triethylamine (use with caution as it can be difficult to remove from the column), to the mobile phase.
-
Broadening: If peaks are broad, reduce the injection volume or the sample concentration. Check all tubing and connections for potential sources of extra-column volume.
-
Splitting: If peak splitting occurs, inspect the column inlet frit for blockage. Consider replacing the guard column if one is in use. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and ecofriendly UPLC quantification of Remdesivir, Favipiravir and Dexamethasone for accurate therapeutic drug monitoring in Covid-19 Patient’s plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Remdesivir-d4 Internal Standard Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Remdesivir-d4 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard (IS) and why is this compound a suitable choice for Remdesivir analysis?
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing. Its primary role is to compensate for variability that can occur during various stages of the analytical workflow, such as sample preparation, extraction, injection volume differences, and instrument response fluctuations. By normalizing the analyte's response to the IS response, the precision and accuracy of the quantitative results are significantly improved.
This compound is a stable isotope-labeled (SIL) internal standard for Remdesivir. SIL internal standards are considered the gold standard in bioanalysis. Because they are nearly identical to the analyte in chemical structure and physical properties, they co-elute during chromatography and experience similar matrix effects and ionization suppression or enhancement. This close tracking of the analyte's behavior provides the most accurate compensation for variability.
Q2: How do I determine the optimal concentration for this compound in my assay?
The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, but not so high that it causes detector saturation or introduces significant "crosstalk" to the analyte signal. A common starting point is to use a concentration that produces a response similar to the analyte at the lower to mid-range of the calibration curve. For example, in a published LC-MS/MS assay for Remdesivir in human plasma, a final concentration of 0.5 ng/mL of a deuterated Remdesivir analog was used.[1]
Q3: What are common causes of high variability in the this compound signal?
Excessive variability in the internal standard response can indicate issues with the bioanalytical method. Common causes include:
-
Inconsistent Sample Preparation: Errors during the addition of the internal standard solution to the samples.
-
Poor Extraction Recovery: Inefficient or inconsistent extraction of both the analyte and the internal standard from the biological matrix.
-
Matrix Effects: Suppression or enhancement of the ionization of the internal standard by co-eluting components from the sample matrix.
-
Instrument Instability: Fluctuations in the performance of the LC-MS/MS system, such as inconsistent injection volumes or detector drift.[2][3]
-
Analyte-Induced Signal Suppression: In some cases, high concentrations of the analyte can suppress the signal of the deuterated internal standard.[4]
Q4: My this compound signal is low and inconsistent. What should I do?
-
Increase the Concentration: The initial concentration might be too low, close to the limit of detection of the instrument. Consider preparing a new working solution with a higher concentration.
-
Check for Extraction Inefficiency: Evaluate the extraction recovery of this compound. If the recovery is low, the sample preparation method may need to be optimized.
-
Investigate Matrix Effects: A low signal could be due to ion suppression. Diluting the sample or using a more effective sample cleanup technique might mitigate this issue.
Q5: The precision and accuracy of my quality control (QC) samples are poor. Could this be related to the internal standard concentration?
Yes, an inappropriate internal standard concentration can contribute to poor precision and accuracy. If the IS response is not consistent across the calibration curve and QC samples, it cannot effectively normalize the analyte signal. It is crucial that the IS tracks the analyte's behavior throughout the analytical process.[4] If you observe poor performance, re-evaluate the chosen IS concentration and investigate for potential sources of variability as mentioned in Q3.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in IS peak area (>15% RSD) | Inconsistent addition of IS solution. | Ensure accurate and precise pipetting of the IS working solution. Use a calibrated pipette. |
| Inconsistent extraction recovery.[2] | Optimize the extraction procedure. Ensure consistent vortexing, centrifugation, and evaporation steps. | |
| Instrument instability (e.g., inconsistent injection volume).[2] | Perform system suitability tests. Check the autosampler and pump for any issues. | |
| Low IS signal intensity | IS concentration is too low. | Increase the concentration of the this compound working solution. |
| Ion suppression from the matrix.[5] | Optimize the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample extract before injection. | |
| Poor ionization efficiency. | Optimize the mass spectrometer source parameters (e.g., capillary voltage, source temperature).[1] | |
| IS signal interfering with analyte signal (crosstalk) | Isotopic contribution from the IS to the analyte's mass channel. | Check the purity of the this compound standard. If significant crosstalk is observed, it might be necessary to use a different deuterated analog or adjust the mass spectrometry parameters. |
| Poor accuracy and precision of QC samples | IS does not adequately compensate for variability. | Re-optimize the IS concentration. Ensure the IS response is stable across the entire calibration range. Investigate potential matrix effects that may affect the analyte and IS differently.[4] |
Experimental Protocols
Preparation of Stock and Working Solutions
A detailed protocol for preparing stock solutions, calibration standards, and quality control samples is crucial for consistency.
-
Master Stock Solutions: Prepare master stock solutions of Remdesivir and this compound at a concentration of 1 mg/mL in a suitable organic solvent like DMSO.[1] Store these solutions at -80°C when not in use.
-
Working Stock Solutions:
-
Remdesivir: Serially dilute the Remdesivir master stock solution with the same solvent to create a series of working stock solutions for preparing calibration curve standards and QC samples.[1]
-
This compound (Internal Standard): Dilute the this compound master stock solution with a solvent appropriate for the sample preparation method (e.g., acetonitrile with 1% formic acid) to a final working concentration. A typical final concentration in the precipitation solution is 0.5 ng/mL.[1] Store the working solution at -80°C.
-
Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Remdesivir and its internal standard from plasma samples.
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.[1]
-
Add 300 µL of the this compound internal standard working solution (e.g., 0.5 ng/mL in acetonitrile with 1% formic acid) to all wells except for the double blank, to which blank precipitation solution is added.[1]
-
Vortex the plate or tubes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters from a published LC-MS/MS method for Remdesivir using a deuterated internal standard.
Table 1: Calibration Curve and Quality Control Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Curve | 0.5, 1, 2, 5, 10, 25, 50, 250, 1000, 2000, 5000[1] |
| LLOQ QC | 0.5[1] |
| Low QC (LQC) | 1.5[1] |
| Medium QC (MQC) | 1000[1] |
| High QC (HQC) | 4000[1] |
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.5 - 5000 ng/mL[1] |
| Within-run Precision (%CV) | <5.2%[1] |
| Between-run Precision (%CV) | <9.8%[1] |
| Accuracy (%DEV) | Within ±15% of nominal values[1] |
| Extraction Efficiency | ~77%[1] |
| Matrix Effect | ~123%[1] |
Visualizations
Experimental Workflow for Sample Analysis
Caption: Workflow for bioanalytical sample processing and analysis.
Troubleshooting Logic for Internal Standard Variability
Caption: Decision tree for troubleshooting high internal standard variability.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Remdesivir instability in plasma during analysis with Remdesivir-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Remdesivir in plasma, with a specific focus on addressing its inherent instability using Remdesivir-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is Remdesivir unstable in plasma?
A1: Remdesivir is a prodrug that is designed to be rapidly metabolized in the body to its active form. This metabolic activation is initiated by esterase enzymes present in plasma, such as Carboxylesterase 1 (CES1) and Cathepsin A (CatA).[1][2][3][4] These enzymes hydrolyze the ester groups in the Remdesivir molecule, leading to its conversion to the nucleoside analog GS-441524.[5][6][7][8][9] This rapid breakdown begins as soon as Remdesivir comes into contact with plasma, posing a significant challenge for accurate quantification in a laboratory setting.[10][11]
Q2: What is the role of this compound in the analysis?
A2: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Remdesivir, but a few of its hydrogen atoms have been replaced with deuterium. This makes it slightly heavier, allowing it to be distinguished from the unlabeled Remdesivir by a mass spectrometer. Because it is structurally and chemically so similar to Remdesivir, it is assumed to behave identically during sample preparation, chromatography, and ionization. Therefore, any variability or loss of Remdesivir during the analytical process, including degradation, will be mirrored by this compound. This allows for accurate correction and reliable quantification of the true Remdesivir concentration in the sample.
Q3: How can I prevent Remdesivir degradation in my plasma samples?
A3: Several strategies can be employed to minimize the in-vitro degradation of Remdesivir in plasma samples:
-
Immediate Cooling and Processing: Keep blood samples on ice immediately after collection and process them to plasma at low temperatures (e.g., 4°C) as quickly as possible.
-
Low-Temperature Storage: Store plasma samples at ultra-low temperatures (-70°C or -80°C) until analysis.[12][13]
-
Acidification: The addition of formic acid to the plasma sample immediately after collection has been shown to effectively inhibit esterase activity and stabilize Remdesivir.[13][14][15]
-
Esterase Inhibitors: The use of chemical esterase inhibitors, such as sodium fluoride (NaF), can be added to the blood collection tubes to prevent enzymatic degradation.[8][16][17]
Q4: What are the expected metabolites of Remdesivir in plasma?
A4: The primary and most abundant metabolite of Remdesivir in plasma is GS-441524, a nucleoside analog.[5][6][7][8] Another intermediate metabolite that may be observed is GS-704277.[9][13] Accurate quantification of both Remdesivir and GS-441524 is often necessary for a complete pharmacokinetic profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable Remdesivir, but high GS-441524. | In-vitro degradation of Remdesivir in the plasma sample after collection. | - Ensure immediate cooling of blood samples post-collection.- Process blood to plasma at 4°C within 30 minutes.- Add an esterase inhibitor (e.g., NaF) to collection tubes or acidify plasma with formic acid immediately after separation.[8][13][14][15][16][17]- Store plasma samples at -70°C or lower.[12][13] |
| High variability in Remdesivir concentrations between replicate samples. | Inconsistent sample handling and processing times leading to variable degradation. | - Standardize the time between sample collection, processing, and stabilization.- Ensure uniform and rapid cooling of all samples.- Use pre-aliquoted stabilizer solutions to ensure consistent concentrations across all samples. |
| Poor recovery of both Remdesivir and this compound. | - Suboptimal protein precipitation.- Inefficient solid-phase extraction (SPE).- Analyte adsorption to container surfaces. | - Optimize the protein precipitation solvent and volume (e.g., acetonitrile, methanol).[8]- Evaluate different SPE cartridges and elution solvents.- Use low-binding microcentrifuge tubes and vials. |
| Ion suppression or enhancement affecting signal intensity. | Matrix effects from endogenous plasma components co-eluting with the analytes. | - Optimize the chromatographic method to better separate Remdesivir and this compound from the matrix interferences.- Employ a more rigorous sample clean-up procedure, such as a different SPE protocol.- Dilute the sample extract if sensitivity allows. |
| This compound signal is stable, but Remdesivir signal is low or variable. | This is unlikely if the internal standard is added early in the process. If it occurs, it could indicate: - Contamination of the this compound stock.- An unexpected isotopic interference. | - Verify the purity and concentration of the this compound stock solution.- Check the mass spectrometry settings for any potential isobaric interferences. |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization with Formic Acid
This protocol is adapted from methodologies that emphasize acidification to inhibit esterase activity.[13][14][15]
-
Blood Collection: Collect whole blood in K2EDTA tubes.
-
Immediate Cooling: Place the blood tubes on ice immediately after collection.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C.
-
Stabilization: Transfer the supernatant (plasma) to a fresh, pre-chilled polypropylene tube. For every 1 mL of plasma, add 20 µL of 50% (v/v) formic acid in water.
-
Mixing: Gently vortex the tube for 5 seconds.
-
Storage: Immediately freeze the stabilized plasma samples at -70°C or below until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general protein precipitation procedure for the extraction of Remdesivir and its metabolites from stabilized plasma.
-
Thawing: Thaw the stabilized plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of thawed plasma, add 10 µL of a this compound internal standard working solution (concentration will depend on the specific assay range).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Stability of Remdesivir in Human Plasma under Different Conditions
| Storage Condition | Duration | Analyte | Stability (% of Initial Concentration) | Reference(s) |
| Room Temperature | 4 hours | Remdesivir | Stable | [18] |
| Room Temperature | > 3 days | Remdesivir | Unstable | [12] |
| 4°C | > 3 days | Remdesivir | Unstable | [12] |
| -20°C | At least 2 weeks | Remdesivir | Stable | [12] |
| -70°C (FA-treated) | 392 days | Remdesivir | Stable | [13] |
| -70°C (FA-treated) | 392 days | GS-441524 | Stable | [13] |
| -70°C (FA-treated) | 257 days | GS-704277 | Stable | [13] |
| Freeze-Thaw Cycles (3 cycles) | N/A | Remdesivir | Stable | [6][19] |
Table 2: Example LC-MS/MS Parameters for Remdesivir Analysis
| Parameter | Remdesivir | This compound | GS-441524 |
| Precursor Ion (m/z) | 603.2 | 607.2 | 292.1 |
| Product Ion (m/z) | 402.1 | 406.1 | 173.1 |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Calibration Range | 4 - 4000 ng/mL | N/A | 2 - 2000 ng/mL |
| Reference | [13][15] |
Note: The exact m/z values and calibration ranges may vary depending on the instrument and specific method.
Visualizations
Caption: Metabolic activation pathway of Remdesivir.
Caption: Bioanalytical workflow for Remdesivir in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Remdesivir potently inhibits carboxylesterase-2 through covalent modifications: signifying strong drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The COVID‐19 Medicine Remdesivir Is Therapeutically Activated by Carboxylesterase‐1, and Excessive Hydrolysis Increases Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Remdesivir and Metabolites in Human Plasma : Shimadzu (Europe) [shimadzu.eu]
- 6. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 15. Bot Verification [ijpsjournal.com]
- 16. Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00654A [pubs.rsc.org]
- 17. scienceopen.com [scienceopen.com]
- 18. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Mitigating matrix effects in Remdesivir-d4 bioanalysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Remdesivir-d4 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting endogenous components in a biological sample.[1][2] In the context of this compound bioanalysis, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the assay.[1][3] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is intended to compensate for these effects, as it is expected to have nearly identical physicochemical properties to the analyte and experience similar matrix effects.[4][5]
Q2: Why am I observing poor accuracy and precision despite using a deuterated internal standard (this compound)?
A2: While deuterated internal standards are excellent tools, they may not always perfectly compensate for matrix effects.[6] Several factors can contribute to this issue:
-
Differential Matrix Effects: The analyte (Remdesivir) and the internal standard (this compound) might experience different degrees of ion suppression or enhancement, especially if they are not perfectly co-eluted from the liquid chromatography (LC) column.[4][5] Deuteration can sometimes cause a slight shift in retention time.[5]
-
Isotopic Contribution (Crosstalk): Natural heavy isotopes in Remdesivir can contribute to the signal of this compound, particularly if the mass difference is small.[7]
-
Internal Standard Impurity: The this compound standard may contain a small amount of unlabeled Remdesivir from its synthesis.[7]
-
Deuterium Exchange: The deuterium atoms on the internal standard could potentially exchange with hydrogen atoms from the surrounding environment, reducing its signal and increasing the analyte's signal.[7]
Q3: What are the most common sample preparation techniques for Remdesivir bioanalysis and which is best for mitigating matrix effects?
A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][8]
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol.[9][10] However, it is less effective at removing phospholipids and other endogenous components, which can lead to significant matrix effects.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[1][11]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it provides the cleanest extracts by selectively isolating the analyte.[1][12]
The "best" method depends on the required sensitivity and the complexity of the matrix. While SPE is often superior for cleanliness, LLE and even optimized PPT methods can be validated to provide accurate results.[3][13]
Q4: How can I assess the stability of Remdesivir in my samples?
A4: Remdesivir is known to be unstable in plasma at room temperature.[10] Stability should be evaluated under various conditions:
-
Bench-top stability: To assess stability at room temperature over the expected sample handling time.[11]
-
Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.[3]
-
Autosampler stability: To ensure the analyte is stable in the processed sample while waiting for injection.[3]
-
Long-term stability: To determine how long samples can be stored frozen without degradation.[11] One study noted that treating plasma samples with formic acid can help overcome instability issues.[14]
Troubleshooting Guide
This section provides a step-by-step approach to resolving common issues encountered during this compound bioanalysis.
Issue 1: High Variability or Poor Accuracy in QC Samples
This is often indicative of uncompensated matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in this compound analysis.
Issue 2: Low Analyte Recovery
Low recovery can lead to poor sensitivity and inaccurate quantification.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Determine if the low signal is due to poor extraction or matrix effects. This is done by comparing the peak area of an analyte spiked into a blank matrix before extraction to one spiked after extraction.
-
Optimize Sample Preparation:
-
For LLE: Adjust the pH of the sample to ensure Remdesivir is in a neutral, non-ionized state for better partitioning into the organic solvent.[1] Experiment with different organic solvents.
-
For SPE: Ensure the correct sorbent and elution solvents are being used for Remdesivir. The conditioning, loading, washing, and elution steps should be optimized.
-
For PPT: While less common for improving recovery, ensure the protein precipitation is complete and that the analyte is not being adsorbed onto the precipitated protein.
-
Issue 3: Peak Tailing or Broadening
Poor peak shape can affect integration and reduce sensitivity.
Troubleshooting Steps:
-
Check Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Remdesivir. Small adjustments to the pH can sometimes improve peak symmetry.
-
Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Carryover: Remdesivir can be susceptible to carryover.[14] Ensure the needle wash solution is effective and consider adding extra wash steps.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast but may result in higher matrix effects.[10]
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent.
-
Inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample than PPT.[11]
-
To 100 µL of plasma sample, add the this compound internal standard.
-
Add 50 µL of a buffer solution to adjust the pH (e.g., ammonium acetate buffer).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize quantitative data from published Remdesivir bioanalytical methods.
Table 1: Comparison of Sample Preparation Methods for Remdesivir
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Extraction Recovery | ~75-77%[3] | ~85-101%[13] |
| Matrix Effect | ~123% (Ion Enhancement)[3] | Not explicitly stated, but generally lower than PPT |
| Inter-matrix Lot Variability (%CV) | <2.7%[3] | Not explicitly stated |
| Primary Advantage | Simple and fast[10] | Cleaner extracts than PPT[11] |
| Primary Disadvantage | Higher potential for matrix effects[1] | More time-consuming than PPT |
Note: Values are approximate and can vary based on specific laboratory conditions and protocols.
Table 2: Matrix Factor Data for Remdesivir
| Study Reference | Sample Preparation | Analyte Concentration | Matrix Factor (%) | %CV |
| Study A[15] | Protein Precipitation | Low QC | 81.58% | 13.07% |
| High QC | 81.99% | 5.05% | ||
| Study B[3] | Protein Precipitation | Low QC | 123% (Ion Enhancement) | <2.7% |
| High QC | 124% (Ion Enhancement) | <2.7% |
Visualizations
General Workflow for Bioanalysis
Caption: General experimental workflow for this compound bioanalysis.
Mechanism of Matrix Effects
Caption: Illustration of ion suppression due to matrix components.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 3. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. jpsbr.org [jpsbr.org]
- 9. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Solving carryover issues with Remdesivir-d4 in LC-MS systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving carryover issues with Remdesivir-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis, and why is it a concern for this compound?
A1: Carryover is the appearance of an analyte signal in a blank or subsequent sample injection from a preceding, more concentrated sample.[1][2] For this compound, a deuterated internal standard, carryover can lead to inaccurate quantification of the active drug, Remdesivir, compromising the reliability of pharmacokinetic and other clinical studies.[3][4] The chemical structure of Remdesivir, with its aromatic rings, phosphate groups, and multiple hydrogen bond donor/acceptor sites, can contribute to its "stickiness" and adsorption to various surfaces within the LC-MS system, exacerbating carryover.[5][6]
Q2: How can I test for this compound carryover in my LC-MS system?
A2: A standard method to assess carryover is to inject a blank sample immediately following the highest concentration standard, known as the Upper Limit of Quantification (ULOQ).[3][7] The peak area of any this compound signal in the blank should be compared to the peak area of the Lower Limit of Quantification (LLOQ) standard. A common acceptance criterion is that the carryover signal in the blank should not exceed 20% of the LLOQ signal.[3][7]
Q3: What are the primary sources of carryover in an LC-MS system?
A3: Carryover can originate from several components of the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, sample loop, rotor seals, and stators are frequent culprits.[1][8] Worn or dirty seals can trap and later release the analyte.[1]
-
LC Column: The column, including the guard column, can retain the analyte, especially if the compound has a strong affinity for the stationary phase.[2][8]
-
Connecting Tubing and Fittings: Any dead volumes or rough surfaces in the fluidic path can be sites of analyte adsorption.
-
Mass Spectrometer Ion Source: Contamination of the ion source, such as the cone or capillary, can also contribute to persistent signals.[8]
Q4: Are there specific mobile phase considerations to minimize this compound carryover?
A4: Yes, the composition of your mobile phase and wash solvents is critical. Using mobile phase additives like formic acid or ammonium formate can improve peak shape and reduce unwanted interactions with system surfaces.[9][10][11] For wash solvents, a solution with a stronger elution strength than the mobile phase is often necessary to effectively clean the injection system. A mixture of organic solvents like acetonitrile, isopropanol, and methanol, sometimes with additives, can be effective.[12] It is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants that could interfere with your analysis.[9][13]
Troubleshooting Guides
Systematic Troubleshooting of this compound Carryover
If you are experiencing carryover with this compound, follow this systematic approach to identify and resolve the issue.
-
Confirm Carryover: Inject a sequence of a high-concentration standard (ULOQ), followed by at least two blank injections. If the this compound peak is present in the first blank and decreases in the second, it is likely carryover.[1] If the signal is consistent across multiple blanks, it may indicate a contamination issue with your solvent or system.[1]
-
Quantify Carryover: Calculate the percentage of carryover relative to your LLOQ. This will serve as a benchmark to evaluate the effectiveness of your troubleshooting steps.
The following diagram illustrates a logical workflow for isolating the source of carryover in your LC-MS system.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantitative HPLC-MS/MS determination of Nuc, the active metabolite of remdesivir, and its pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Quantum mechanical studies of the adsorption of Remdesivir, as an effective drug for treatment of COVID-19, on the surface of pristine, COOH-functionalized and S-, Si- and Al- doped carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. organomation.com [organomation.com]
Technical Support Center: Quantification of Remdesivir using Remdesivir-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Remdesivir-d4 as an internal standard to improve the sensitivity and accuracy of Remdesivir quantification by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or High LLOQ | - Inefficient sample extraction- Suboptimal mass spectrometer settings- Analyte degradation | - Optimize the protein precipitation procedure. Ensure the correct ratio of plasma to precipitation solvent (e.g., methanol or acetonitrile) is used.[1][2]- Tune the mass spectrometer for Remdesivir and this compound to identify the most sensitive precursor and product ion transitions.[1][2]- Remdesivir is known to be unstable in plasma at room temperature.[3] Process samples on an ice bath and minimize the time between sample collection and analysis or freezing.[4] The addition of formic acid to plasma samples can help stabilize the analytes.[4][5] |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Carryover from previous injections- Unstable autosampler conditions | - Ensure precise and consistent pipetting during the preparation of calibration standards, quality controls, and sample extractions.- Inject a blank sample after the highest calibration standard to check for carryover. If carryover is observed, optimize the wash solvent and injection needle cleaning procedure.[6][7]- Maintain the autosampler at a constant, cool temperature (e.g., 6-8 °C) to prevent analyte degradation in the processed samples.[3][6] |
| Inaccurate Results (Poor Accuracy) | - Matrix effects (ion suppression or enhancement)- Incorrect calibration curve fitting- Instability of stock or working solutions | - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution. While matrix effects can be compensated for by the deuterated internal standard, significant ion suppression or enhancement may still impact sensitivity.[1][6][8]- Use a weighted linear regression (e.g., 1/x² or 1/x) for the calibration curve, which is often more appropriate for bioanalytical assays.[6]- Prepare fresh stock and working solutions regularly and store them at appropriate temperatures (e.g., -20 °C or -80 °C) to prevent degradation.[2][9] |
| Interference Peaks Observed | - Endogenous plasma components- Contamination from collection tubes or reagents- Metabolites of Remdesivir | - Optimize the chromatographic separation to resolve the analyte and internal standard from any interfering peaks. This may involve adjusting the gradient, mobile phase composition, or using a different analytical column.[6][9]- Use high-purity solvents and reagents. Test different batches of blank plasma to ensure they are free from interfering signals.[6]- Ensure the mass spectrometer is operating in a highly selective mode, such as Multiple Reaction Monitoring (MRM), to minimize the detection of off-target compounds.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for this assay?
A stable isotope-labeled internal standard (SIL-IS), such as this compound or Remdesivir-¹³C₆, is considered the gold standard for quantitative LC-MS/MS analysis.[11] Because it has nearly identical physicochemical properties to the analyte (Remdesivir), it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for more accurate and precise quantification by correcting for variations that can occur during sample preparation and analysis.[1][2]
Q2: What are the critical sample handling and storage conditions for Remdesivir analysis?
Remdesivir is susceptible to degradation in plasma, especially at room temperature.[3][12][13] To ensure sample integrity, it is crucial to:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K₂EDTA).[4]
-
Process blood to plasma as quickly as possible, preferably under refrigerated conditions.
-
If analysis is not immediate, store plasma samples frozen at -70 °C or lower.[4] One study established long-term stability for 392 days at -70 °C in plasma treated with formic acid.[4]
-
Minimize freeze-thaw cycles, as this can lead to analyte degradation.[3][6]
-
Keep samples on an ice bath during the extraction procedure.[4]
Q3: What is a typical Lower Limit of Quantification (LLOQ) for Remdesivir in plasma using this method?
Published methods using a deuterated internal standard have achieved LLOQs for Remdesivir in human plasma ranging from 0.5 ng/mL to 4 ng/mL.[1][4][6] The specific LLOQ will depend on the sensitivity of the LC-MS/MS instrument, the efficiency of the sample preparation, and the method validation acceptance criteria.
Q4: How should I prepare my calibration standards and quality control (QC) samples?
Calibration standards and QCs should be prepared by spiking known amounts of a Remdesivir standard solution into blank matrix (e.g., human plasma) that is free of the analyte.[6] It is recommended to use a separate stock solution for preparing QCs than that used for the calibration standards to ensure an independent assessment of accuracy.[6] A typical calibration curve might range from 0.5 ng/mL to 5000 ng/mL.[6][9]
Q5: What are the expected precursor and product ions for Remdesivir and its deuterated internal standard?
While the exact mass-to-charge ratios (m/z) can vary slightly based on the instrument and adduct ion formed, common transitions for Remdesivir in positive electrospray ionization mode are m/z 603.3 → 200.0 and m/z 603.3 → 229.0.[1] For a carbon-13 labeled internal standard (Remdesivir-¹³C₆), the transition is m/z 609.3 → 206.0.[1] The transitions for this compound would be expected to have a +4 Da shift from the native compound. It is essential to optimize these transitions on your specific mass spectrometer.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for Remdesivir quantification using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of Published Methods
| Reference | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Nguyen et al. (2021)[6][9] | Remdesivir-²H₅ | 0.5 - 5000 | 0.5 |
| Garlapati et al. (2021) | This compound | 1 - 20 | Not Specified, Linearity starts at 1 |
| Basfresne et al. (2020)[1][2] | Remdesivir-¹³C₆ | 1 - 5000 (µg/L) | 1 (µg/L) |
| Xiong et al. (2021)[4] | Remdesivir-¹³C₆-d₅ | 4 - 4000 | 4 |
Table 2: Precision and Accuracy Data from a Representative Study (Nguyen et al., 2021)[6]
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | <5.2% | <9.8% | Within ±15% |
| LQC | 1.5 | <5.2% | <9.8% | Within ±15% |
| MQC | 1000 | <5.2% | <9.8% | Within ±15% |
| HQC | 4000 | <5.2% | <9.8% | Within ±15% |
Experimental Protocols
This section provides a generalized, detailed methodology based on commonly cited experiments for the quantification of Remdesivir in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Remdesivir and this compound reference standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (reagent grade)
-
Blank human plasma (K₂EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Remdesivir and this compound in a suitable solvent like DMSO or methanol at a concentration of 1 mg/mL. Store at -20 °C or -80 °C.
-
Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions in 50:50 methanol:water or a similar solvent.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., at 50 ng/mL) in methanol. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma sample into the appropriately labeled tube.
-
Add 150 µL of the IS working solution (in methanol) to each tube. This results in a 3:1 ratio of precipitation solvent to plasma.
-
Vortex mix each tube for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used (e.g., Phenomenex Synergi Fusion-RP, 100 x 2 mm, 4 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A run time of 3-5 minutes is common.[6][10]
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ion transitions for both Remdesivir and this compound on the specific instrument being used.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both Remdesivir and this compound.
-
Calculate the peak area ratio (Remdesivir peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.
-
Determine the concentration of Remdesivir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Remdesivir quantification in plasma.
References
- 1. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 6. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions [archrazi.areeo.ac.ir]
Dealing with isotopic interference in Remdesivir-d4 quantification
Welcome to the technical support center for the bioanalysis of Remdesivir using its deuterated internal standard, Remdesivir-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference during LC-MS/MS quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, often referred to as crosstalk, occurs when the signal from the unlabeled Remdesivir (analyte) contributes to the signal of the deuterated internal standard, this compound. This happens because Remdesivir's naturally occurring heavy isotopes (e.g., ¹³C) can result in a molecule with a mass-to-charge ratio (m/z) that is the same as or very close to that of this compound. This is particularly relevant for high molecular weight compounds like Remdesivir.[1] This overlap can lead to an artificially inflated internal standard signal, which in turn causes an underestimation of the analyte's true concentration.
Q2: Why is this compound susceptible to this interference?
A2: The potential for interference is higher when there is a small mass difference between the analyte and its deuterated internal standard. For this compound, the mass difference is +4 amu. The contribution from the natural isotopic abundance of Remdesivir, particularly the M+4 isotopologue, can become significant and interfere with the detection of this compound.
Q3: What are the common symptoms of isotopic interference in my data?
A3: The most common indicators of isotopic interference include:
-
Non-linear calibration curves: Especially at higher concentrations, the response ratio (analyte/internal standard) may plateau, leading to a quadratic or non-linear relationship instead of a linear one.[2]
-
Inaccurate quality control (QC) samples: QC samples, particularly at high concentrations, may show a negative bias (i.e., the calculated concentration is lower than the nominal concentration).
-
Signal detected in the internal standard channel for blank samples containing only the analyte: When a high concentration of unlabeled Remdesivir is injected without the internal standard, a signal may be observed at the m/z designated for this compound.[1]
Q4: Can the purity of my this compound internal standard be a contributing factor?
A4: Absolutely. Besides isotopic crosstalk from the analyte, the purity of the deuterated internal standard itself is critical. If the this compound standard contains a significant amount of unlabeled Remdesivir as an impurity, it will directly contribute to the analyte signal, leading to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[1]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Your calibration curve for Remdesivir shows good linearity at the lower end but becomes non-linear and bends towards the x-axis at higher concentrations.
Root Cause Analysis:
This is a classic sign of isotopic interference where the signal from high concentrations of unlabeled Remdesivir is contributing to the this compound signal. This artificially inflates the internal standard's peak area, causing the analyte-to-internal standard ratio to be lower than expected.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a non-linear calibration curve.
Mitigation Strategies:
-
Use a Higher-Mass Deuterated Standard: If possible, switch to a more heavily labeled internal standard (e.g., Remdesivir-d5 or -d7). A larger mass difference between the analyte and the internal standard will significantly reduce the likelihood of isotopic overlap. Several validated methods have successfully used Remdesivir-2H5.[3][4][5]
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes overcome the relative contribution from the analyte, but this may not be cost-effective and could potentially lead to ion suppression.[2]
-
Employ a Non-Linear Calibration Model: If the interference is predictable and consistent, a quadratic (1/x²) weighted regression model can be used to fit the calibration curve.[3] However, this should be justified and thoroughly validated.
Issue 2: Inaccurate High-Concentration QC Samples
Your low and mid QC samples are within the acceptable range (e.g., ±15% of nominal), but your high QC samples consistently show a negative bias greater than 15%.
Root Cause Analysis:
This issue is directly linked to the non-linearity caused by isotopic interference. At the upper limit of quantification (ULOQ), the contribution of the unlabeled analyte to the internal standard signal is at its maximum, leading to the most significant underestimation of the analyte concentration.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate high QC samples.
Corrective Actions:
-
Quantify the Interference: Perform the experiment detailed in the "Experimental Protocols" section below to determine the percentage of crosstalk. Regulatory guidelines often suggest that the contribution of the analyte at the ULOQ to the internal standard response should be less than 5% of the internal standard's response at its working concentration.[6]
-
Implement Mitigation Strategies: Based on the level of interference, apply the most appropriate mitigation strategy as outlined in the previous section.
Experimental Protocols
Protocol 1: Assessing Isotopic Crosstalk Contribution
This protocol allows for the quantification of the signal contribution from unlabeled Remdesivir to the this compound internal standard channel.
Methodology:
-
Prepare Samples:
-
Sample A (ULOQ without IS): Prepare a sample at the Upper Limit of Quantification (ULOQ) concentration with unlabeled Remdesivir in the appropriate biological matrix. Do not add the this compound internal standard.
-
Sample B (IS Only): Prepare a sample containing only the this compound internal standard at its working concentration in the same biological matrix.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both samples using the established LC-MS/MS method.
-
Monitor the Multiple Reaction Monitoring (MRM) transition for this compound in both analyses.
-
-
Data Analysis:
-
Measure the peak area of the signal in the this compound channel for both Sample A (AreaA) and Sample B (AreaB).
-
Calculate the percentage of crosstalk using the following formula:
% Crosstalk = (Area_A / Area_B) * 100
-
Data Presentation:
| Sample Description | Analyte Concentration | IS Concentration | Peak Area in IS Channel | % Crosstalk |
| ULOQ without IS | e.g., 5000 ng/mL | 0 | User-determined value | rowspan=2 |
| IS Only | 0 | e.g., 100 ng/mL | User-determined value |
Protocol 2: Verifying Internal Standard Purity
This protocol is designed to check for the presence of unlabeled Remdesivir as an impurity in the this compound stock.
Methodology:
-
Prepare Sample:
-
Prepare a solution of the this compound internal standard in a clean solvent (e.g., acetonitrile/water) at a high concentration.
-
-
LC-MS/MS Analysis:
-
Inject and analyze this sample.
-
Monitor the MRM transition for unlabeled Remdesivir .
-
-
Data Analysis:
-
The presence of a peak in the unlabeled Remdesivir channel indicates that the internal standard is contaminated.
-
This can be quantified by comparing the response to a low concentration standard of Remdesivir.
-
Data Presentation:
| Sample | Monitored MRM Transition | Peak Area | Conclusion |
| High Conc. This compound | Remdesivir (Analyte) | User-determined value | Presence/Absence of Impurity |
| High Conc. This compound | This compound (IS) | User-determined value | Confirms IS presence |
By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate issues arising from isotopic interference in the quantification of this compound, ensuring the accuracy and reliability of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Extraction Recovery of Remdesivir and Remdesivir-d4
Welcome to the technical support center for the bioanalysis of Remdesivir (RDV) and its deuterated internal standard, Remdesivir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction recovery and ensure accurate quantification of these compounds in biological matrices.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of Remdesivir from plasma samples. What are the potential causes and solutions?
A1: Low and variable recovery of Remdesivir is a common issue primarily attributed to its instability in biological matrices and suboptimal extraction conditions. Here are the key factors and troubleshooting steps:
-
Analyte Instability: Remdesivir is unstable in human plasma at room temperature and even at 4°C, with degradation observed within hours.[1] To mitigate this, it is crucial to process samples immediately after collection. Samples should be placed in an ice water bath right after collection and centrifuged within an hour.[2] For storage, plasma should be kept at -80°C.[2]
-
Sample pH: The stability of Remdesivir is pH-dependent. Acidification of the plasma sample with formic acid has been shown to overcome instability issues.[1] One recommended approach is to treat plasma samples with diluted formic acid.[1]
-
Extraction Method: The choice of extraction technique significantly impacts recovery. Protein precipitation is a common and straightforward method, but its efficiency can be variable. More advanced techniques like vortex-assisted salt-induced liquid-liquid microextraction (VA-SI-LLME) have demonstrated excellent recovery rates.[3][4]
-
Inadequate Vortexing/Mixing: Insufficient mixing during extraction can lead to incomplete partitioning of the analyte from the sample matrix into the extraction solvent. Ensure vigorous and adequate vortexing as specified in the protocol. For instance, in the VA-SI-LLME method, a 2-minute vortex step is optimal.[3]
Q2: What is the recommended internal standard for Remdesivir analysis, and how can we troubleshoot variability in its signal?
A2: A deuterated analog of Remdesivir is the ideal internal standard (IS) to compensate for matrix effects and variability in extraction and ionization. Remdesivir-d5 has been successfully used as an internal standard in LC-MS/MS assays.[5]
Variability in the internal standard signal can arise from:
-
Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls.
-
Matrix Effects: Although a deuterated IS is designed to co-elute and experience similar matrix effects as the analyte, significant ion suppression or enhancement in some samples can still lead to variability. Evaluate matrix effects by comparing the IS response in extracted blank matrix versus a neat solution.
-
Degradation: If the internal standard is added at the beginning of a lengthy sample preparation process, it may be subject to degradation, similar to the analyte. Maintaining a controlled and consistent sample handling environment (e.g., on ice) is crucial.
Q3: We are encountering significant matrix effects in our LC-MS/MS analysis of Remdesivir. How can this be addressed?
A3: Remdesivir analysis is known to be susceptible to significant matrix effects, which can enhance or suppress the analyte signal.[6] Here are some strategies to mitigate this:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be similarly affected as the analyte.[7]
-
Optimize Sample Cleanup: A more rigorous sample cleanup procedure can help remove interfering matrix components. While protein precipitation is simple, it may not be sufficient. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.
-
Chromatographic Separation: Ensure that Remdesivir is chromatographically resolved from co-eluting matrix components that may be causing ion suppression or enhancement. Modifying the mobile phase composition or gradient can improve separation.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.
Troubleshooting Guides
Low Recovery in Protein Precipitation
| Symptom | Possible Cause | Recommended Solution |
| Low recovery of both Remdesivir and this compound | Incomplete protein precipitation. | - Increase the ratio of organic solvent (e.g., acetonitrile or methanol) to plasma. A common ratio is 3:1 (solvent:plasma).- Ensure the precipitating agent is added quickly and vortexed immediately and vigorously to create a fine protein precipitate. |
| Analyte loss due to adsorption to precipitated proteins. | - Optimize the pH of the precipitation by adding a small amount of acid (e.g., formic acid) to the organic solvent. This can improve the disruption of protein-drug binding. | |
| Insufficient centrifugation. | - Increase the centrifugation speed and/or time to ensure complete pelleting of the precipitated proteins. A typical condition is 4000 RPM for 15-20 minutes.[8] | |
| Recovery is inconsistent across samples | Variable protein content in samples. | - Ensure a consistent solvent-to-plasma ratio is maintained for all samples.- Use a deuterated internal standard to normalize for variations. |
| Analyte degradation during processing. | - Keep samples on ice throughout the protein precipitation process.- Minimize the time between sample thawing and extraction. |
Issues with Vortex-Assisted Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME)
| Symptom | Possible Cause | Recommended Solution |
| Low extraction recovery | Suboptimal extraction solvent. | - Acetonitrile has been shown to provide the highest extraction efficiency for Remdesivir due to its polarity and protein precipitating capabilities.[3] |
| Incorrect solvent volume. | - An insufficient volume of extraction solvent will result in incomplete extraction. For a 50 µL plasma sample, 500 µL of acetonitrile is recommended.[3] | |
| Inadequate vortexing time. | - Vortexing is crucial for the dispersion of the extraction solvent into the aqueous sample. A vortex time of 120 seconds has been found to be optimal for maximizing recovery.[3] | |
| Insufficient salting-out effect. | - The addition of salt is necessary to facilitate the phase separation. Ammonium sulfate at a concentration of 2.5 g per 50 µL plasma sample is effective.[3] | |
| Poor phase separation | Insufficient salt concentration. | - Ensure the recommended amount of salt is added and fully dissolved during vortexing. |
| Inadequate centrifugation. | - Centrifuge the sample at a sufficient speed and duration (e.g., 6000 rpm for 5 minutes) to achieve a clear separation of the two phases.[3] |
Data Presentation
Table 1: Comparison of Extraction Methods for Remdesivir
| Extraction Method | Matrix | Extraction Recovery (%) | Internal Standard | Reference |
| Protein Precipitation | Human Plasma | ~77% | Remdesivir-d5 | [7] |
| VA-SI-LLME (UHPLC-PDA) | Human Plasma | 90.79 - 116.74% | Not specified | [3] |
| VA-SI-LLME (UHPLC-MS/MS) | Human Plasma | 85.68 - 101.34% | Not specified | [3] |
| Protein Precipitation (Methanol) | Human Plasma | 97.67 - 102.98% | Apixaban | [9] |
Table 2: Optimized Parameters for VA-SI-LLME of Remdesivir from Human Plasma
| Parameter | Optimized Condition | Reference |
| Plasma Sample Volume | 50 µL | [3] |
| Acidification | 2.0 mL of 0.1 N HCl | [3] |
| Extraction Solvent | Acetonitrile | [3] |
| Extraction Solvent Volume | 500 µL | [3] |
| Salt Type | Ammonium Sulfate ((NH₄)₂SO₄) | [3] |
| Salt Amount | 2.5 g | [3] |
| Vortex Time | 2 minutes | [3] |
| Centrifugation | 6000 rpm for 5 minutes at 4°C | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a general procedure based on commonly used protein precipitation methods for Remdesivir.
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Add the internal standard solution (e.g., this compound in methanol).
-
Add 500 µL of diluent and vortex briefly.[8]
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4000 RPM for 15-20 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Vortex-Assisted Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME)
This protocol is based on the optimized method described by Pasupuleti et al. (2020).[3]
-
Pipette 50 µL of human plasma sample into a 5 mL glass test tube.
-
Add 2.0 mL of 0.1 N HCl to the sample.
-
Vortex the tube for 30 seconds.
-
Add 2.5 g of ammonium sulfate and 500 µL of acetonitrile to the sample solution.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.
-
Collect the upper organic layer for analysis.
Visualizations
References
- 1. Analytical approaches for determination of COVID-19 candidate drugs in human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of remdesivir (SARS-CoV-2 drug) in human plasma for therapeutic drug monitoring in COVID-19-Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrr.com [ijcrr.com]
- 9. Rapid and ecofriendly UPLC quantification of Remdesivir, Favipiravir and Dexamethasone for accurate therapeutic drug monitoring in Covid-19 Patient’s plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Analysis of Remdesivir-d4
Welcome to the technical support center for the high-throughput analysis of Remdesivir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for Remdesivir analysis?
A1: The most suitable internal standard for the quantification of Remdesivir is its stable isotope-labeled counterpart, such as this compound or other deuterated analogs like Remdesivir-²H5.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard in therapeutic drug monitoring as it helps to correct for variability in sample preparation and matrix effects during LC-MS/MS analysis.[3]
Q2: What are the key considerations for sample preparation of plasma samples containing Remdesivir?
A2: A simple and effective method for plasma sample preparation is protein precipitation.[4][5] This technique efficiently removes proteins and other high-molecular-weight interferences. It is crucial to be aware that Remdesivir can be unstable in plasma at room temperature.[4] Therefore, it is recommended to minimize the exposure of samples to room temperature to prevent degradation.[4] Acidification of plasma samples with formic acid has been shown to be crucial for stabilizing both Remdesivir and its metabolites.[6][7]
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[8][9] To mitigate these effects, several strategies can be employed. The use of a stable isotope-labeled internal standard like this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.[3] Additionally, optimizing the sample preparation method, such as using solid-phase extraction (SPE) instead of protein precipitation, can help in removing interfering components from the biological matrix.[5][10] Chromatographic separation should also be optimized to separate Remdesivir from endogenous plasma components.
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: While specific parameters should be optimized in your laboratory, published methods often utilize a C18 reversed-phase column for chromatographic separation with a gradient elution using a mobile phase consisting of an aqueous component with an additive like formic acid and an organic component such as acetonitrile or methanol.[1][4][11] For detection, tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI) is commonly used, monitoring specific precursor-to-product ion transitions for both Remdesivir and this compound.[11]
Troubleshooting Guide
Problem 1: Poor peak shape or peak splitting for this compound.
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol). If the problem persists, replace the column with a new one of the same type. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for Remdesivir. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for amine-containing compounds. |
| Sample Solvent Mismatch | The solvent used to dissolve the final extracted sample should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
| Injector Issues | Inspect the injector for any blockages or leaks. Perform routine maintenance as recommended by the manufacturer. |
Problem 2: High variability in quantitative results.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the protein precipitation or other extraction steps. Use calibrated pipettes and maintain a consistent vortexing time and speed. |
| Analyte Instability | Remdesivir is known to be unstable in plasma at room temperature.[4] Process samples on ice and minimize the time between sample collection and analysis or freezing. Ensure long-term storage is at -70°C or lower.[7] |
| Matrix Effects | Significant and variable matrix effects can lead to inconsistent results.[1][8] Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. If significant effects are observed, consider a more rigorous sample cleanup method like SPE. |
| Internal Standard Issues | Ensure the internal standard (this compound) is added at a consistent concentration to all samples and standards. Verify the stability of the internal standard stock solution. |
Problem 3: No or low signal for this compound.
| Possible Cause | Recommended Solution |
| Mass Spectrometer Tuning | Ensure the mass spectrometer is properly tuned and calibrated for the mass-to-charge ratio (m/z) of this compound. Optimize the cone voltage and collision energy for the specific precursor-product ion transition. |
| Incorrect MS/MS Transition | Verify the selected precursor and product ions for this compound are correct and are the most abundant and stable fragments. |
| Sample Degradation | As mentioned, Remdesivir is unstable under certain conditions.[4][7] Prepare fresh samples and standards and re-analyze. |
| LC System Leak or Blockage | Check the LC system for any leaks or blockages that could prevent the sample from reaching the mass spectrometer. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Remdesivir in Human Plasma
This protocol is a representative example based on published methods.[1]
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Remdesivir and this compound in DMSO.
-
Prepare working stock solutions by serially diluting the master stock solution with DMSO.
-
Prepare the internal standard working solution by diluting the this compound stock solution in an appropriate solvent (e.g., 1% formic acid in acetonitrile).[1]
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of the internal standard working solution (containing this compound) in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., Phenomenex® Synergi™ HPLC Fusion-RP, 100 × 2 mm, 4 μm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Remdesivir from matrix components. A typical gradient might start at 5-10% B, ramp up to 95% B, and then re-equilibrate. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Remdesivir and this compound standards. |
Quantitative Data Summary
Table 1: Example LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 5000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Intra-day Precision (%CV) | < 5.2% | [1] |
| Inter-day Precision (%CV) | < 9.8% | [1] |
| Accuracy (%Bias) | Within ±15% | [2] |
| Extraction Recovery | ~77% | [1] |
| Matrix Effect | Low inter-matrix lot variability (<2.7%) | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
Visualizations
Caption: High-throughput bioanalytical workflow for this compound.
Caption: Troubleshooting logic for inconsistent quantitative results.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. simbecorion.com [simbecorion.com]
- 6. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- 7. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a highly sensitive bioanalytical assay for the quantification of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of antiviral drug treatment and bioanalytical methods. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Remdesivir Using Remdesivir-d4 in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the antiviral drug Remdesivir in human plasma, utilizing its deuterated analog, Remdesivir-d4, as a stable isotope-labeled internal standard (SIL-IS). The validation parameters and acceptance criteria discussed are in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3] The use of a SIL-IS is highly recommended by regulatory agencies for mass spectrometry-based assays to ensure accuracy and precision by compensating for variability during sample processing and analysis.[4][5][6]
Superiority of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[4][5] Unlike using a structurally similar analog, a SIL-IS has nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variability in sample preparation and instrument response.[7]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Remdesivir using this compound, compared to a hypothetical method using a structural analog internal standard. The data presented is representative of values reported in scientific literature.[8][9][10][11][12]
Table 1: Calibration Curve and Sensitivity
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS | FDA Guideline/Industry Standard |
| Linearity Range (ng/mL) | 0.5 - 5000[11][12] | 5 - 2000 | Wide enough to cover expected concentrations |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.990 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[11] | 5 | Sufficiently low for intended study |
| LLOQ Precision (%CV) | < 10% | < 15% | ≤ 20% |
| LLOQ Accuracy (%Bias) | ± 8% | ± 15% | Within ± 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Method with this compound (SIL-IS) | Method with Structural Analog IS | FDA Guideline |
| Accuracy (%Bias) / Precision (%CV) | Accuracy (%Bias) / Precision (%CV) | |||
| Low (LQC) | 1.5 | ± 5% / < 5% | ± 10% / < 10% | Within ± 15% / ≤ 15% |
| Medium (MQC) | 150 | ± 3% / < 4% | ± 8% / < 8% | Within ± 15% / ≤ 15% |
| High (HQC) | 4000 | ± 4% / < 3% | ± 9% / < 7% | Within ± 15% / ≤ 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS | FDA Guideline |
| Matrix Factor (IS-Normalized) | 0.95 - 1.05 | 0.85 - 1.15 | CV of IS-normalized matrix factor ≤ 15% |
| Extraction Recovery (%) | > 85% | > 70% | Consistent, precise, and reproducible |
| Recovery Precision (%CV) | < 5% | < 10% | ≤ 15% |
Table 4: Stability
| Stability Test | Condition | Method with this compound (SIL-IS) (%Bias from Nominal) | Method with Structural Analog IS (%Bias from Nominal) | FDA Guideline |
| Short-Term (Bench-Top) | 6 hours at Room Temperature | < ± 5% | < ± 10% | Within ± 15% |
| Long-Term | 3 months at -70°C | < ± 8% | < ± 12% | Within ± 15% |
| Freeze-Thaw (3 cycles) | -70°C to Room Temperature | < ± 6% | < ± 11% | Within ± 15% |
| Autosampler | 24 hours at 4°C | < ± 4% | < ± 9% | Within ± 15% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of a bioanalytical method.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, standard, or quality control, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8][9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient is used to separate Remdesivir from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Remdesivir: e.g., m/z 603.2 → 402.2
-
This compound: e.g., m/z 607.2 → 406.2
-
Validation Experiments
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Remdesivir and this compound.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Remdesivir.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level on three separate days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of Remdesivir in plasma under various storage and handling conditions as outlined in Table 4.
Visualizing the Workflow and Validation Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between the validation parameters.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for the Analytical Cross-Validation of Remdesivir
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
The accurate quantification of Remdesivir, a critical antiviral agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, compensating for variations in sample preparation and instrument response. This guide provides a comparative analysis of different internal standards used in the cross-validation of analytical methods for Remdesivir, with a focus on experimental data and detailed protocols to aid researchers in selecting the most appropriate IS for their specific applications.
Comparative Analysis of Method Performance
The choice of an internal standard significantly impacts the performance of an analytical method. Ideally, an IS should be chemically similar to the analyte and co-elute without causing interference. Stable isotope-labeled (SIL) analogs of the analyte are often considered the "gold standard" as they exhibit nearly identical chemical and physical properties. However, other structurally similar compounds can also be employed effectively. The following tables summarize the performance of various analytical methods for Remdesivir quantification, categorized by the internal standard used.
Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as deuterium- or carbon-13-labeled Remdesivir, are highly effective due to their similar extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled drug.
| Internal Standard | Analytical Method | Matrix | Calibration Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) | Reference |
| Remdesivir-2H5 | LC-MS/MS | Human Plasma | 0.5 - 5000 | < 9.8% between-run variation | < 5.2% within-run variation | 0.5 | [1][2] |
| Remdesivir-13C6 | LC-MS/MS | Plasma | Not explicitly stated, but linearity (r2) > 0.995 | 94 - 108 | ≤ 9.1 | Not explicitly stated | [3] |
| D4-Remdesivir | Not specified | Rat Plasma | Not specified | Not specified | Not specified | Not specified | [4] |
Non-Isotopically Labeled Internal Standards
When stable isotope-labeled standards are unavailable or cost-prohibitive, other compounds with similar physicochemical properties can be utilized. The selection of such an IS requires careful validation to ensure it adequately mimics the behavior of Remdesivir during analysis.
| Internal Standard | Analytical Method | Matrix | Calibration Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) | Reference |
| Abacavir | RP-HPLC | Human Plasma | 10 - 70 | Within acceptable limits | Within acceptable limits | Not specified | [5] |
| Acyclovir | UHPLC-MS/MS | Volumetric Absorptive Microsampling (VAMS) | 2 - 8000 | -11.19 to -0.6 (%diff) | 5.02 | 2 | [6] |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. A generalized workflow for the bioanalytical quantification of Remdesivir using an internal standard is also presented visually.
Generalized Experimental Workflow
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Insights: A Comparative Guide to Remdesivir Quantification Using Remdesivir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Remdesivir in human plasma, with a specific focus on methods employing its deuterated isotopologue, Remdesivir-d4, as an internal standard. The data and protocols presented are synthesized from multiple published studies to offer a comprehensive resource for laboratories involved in the bioanalysis of this critical antiviral agent. The significant inter-patient variability observed in Remdesivir pharmacokinetics underscores the necessity for robust and reliable quantification methods to support clinical trials and therapeutic drug monitoring.
Comparative Analysis of Quantitative Performance
The following tables summarize the key performance parameters of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for Remdesivir quantification. These methods all utilize a deuterated internal standard, ensuring high accuracy and precision.
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range (ng/mL) | 0.5 - 5000 | 1 - 5000 | 20 - 5000 | 4 - 4000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 20 | 4 |
| Intra-day Precision (%CV) | < 5.2% | < 14.7% | < 11.2% | < 6.6% |
| Inter-day Precision (%CV) | < 9.8% | < 14.7% | < 11.2% | < 6.6% |
| Accuracy (%Bias) | Within ± 5.2% | 89.6 - 110.2% | Within ± 15% | Within ± 11.5% |
| Internal Standard | Remdesivir-d5 | Remdesivir-¹³C⁶ | Not Specified | Not Specified |
Experimental Protocols: A Synthesized Approach
The methodologies for Remdesivir quantification in plasma predominantly involve protein precipitation followed by LC-MS/MS analysis. Below is a generalized protocol based on common practices from the cited literature.
Sample Preparation: Protein Precipitation
-
Standard and Quality Control (QC) Preparation: Stock solutions of Remdesivir and this compound (or other deuterated forms) are prepared in a suitable organic solvent like DMSO or methanol. Calibration standards and QC samples are then prepared by spiking blank human plasma with appropriate concentrations of Remdesivir.
-
Precipitation: To a small volume of plasma sample (typically 50-100 µL), a larger volume of cold acetonitrile (often containing the internal standard) is added to precipitate plasma proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Remdesivir and the internal standard is carefully transferred to a new vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reverse-phase column is commonly used for chromatographic separation.
-
Mobile Phase: The mobile phase typically consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Flow rates are generally in the range of 0.3-0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected into the LC system.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is universally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. Specific precursor-to-product ion transitions for Remdesivir and its deuterated internal standard are monitored. For example:
-
Remdesivir: m/z 603.2 → 402.2
-
Remdesivir-d5: m/z 608.2 → 407.2
-
-
Quantification: The concentration of Remdesivir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the typical experimental workflow for Remdesivir quantification and its mechanism of action as an antiviral agent.
Caption: Experimental workflow for Remdesivir quantification.
Caption: Mechanism of action of Remdesivir.
Performance of Deuterated Remdesivir as an Internal Standard in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of antiviral agents like Remdesivir in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative evaluation of deuterated Remdesivir (specifically referencing Remdesivir-d5 and -²H5 as proxies for Remdesivir-d4) as an internal standard in various bioanalytical methods, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as deuterated Remdesivir, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency and matrix effects.
Comparative Performance in Human Plasma
Human plasma is the most common matrix for studying the pharmacokinetics of Remdesivir. Several studies have validated LC-MS/MS methods utilizing deuterated Remdesivir as an internal standard, demonstrating its suitability for accurate and precise quantification.
Data Summary:
| Parameter | Method 1 (Remdesivir-²H5 IS)[1][2] | Method 2 (Remdesivir-D5 IS)[3] | Alternative Method (Remdesivir-¹³C6 IS)[4][5] |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 0.5–5000 ng/mL | 50–5000 ng/mL | 1–5000 µg/L (Remdesivir) |
| Correlation Coefficient (r²) | >0.99 | 0.9978 | Not explicitly stated, but linearity was demonstrated |
| Within-Run Precision (%CV) | <5.2% | <6.65% | <14% (accuracy) |
| Between-Run Precision (%CV) | <9.8% | <6.65% | Not explicitly stated |
| Accuracy (%RE) | Within ±15% | 95.22–110.74% | <14% |
| Extraction Efficiency | ~77% (low inter-matrix lot variability <2.6%) | Not explicitly stated | Not explicitly stated |
| Matrix Effect | 123% (ion enhancement, but low inter-matrix lot variability <2.7%) | Not explicitly stated | Not explicitly stated |
| Stability | Stable through freeze/thaw cycles and at 6°C for 24 hours | Stable under freeze-thaw, autosampler, benchtop, and long-term conditions | Higher stability observed in NaF-plasma |
Experimental Protocols
Key Experiment: Quantification of Remdesivir in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol is a synthesized representation from multiple sources utilizing a deuterated internal standard.[1][3]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 75 µL of methanol containing the deuterated internal standard (e.g., Remdesivir-d5).
-
Add 5 µL of 1 M ZnSO4 to aid in protein precipitation.
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm) or Waters Symmetry C18 (5 µm, 3.9 mm×150 mm).[1][3]
-
Mobile Phase: A gradient elution is typically used with a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both Remdesivir and its deuterated internal standard.
Visualizations
Experimental Workflow for Remdesivir Quantification
Caption: Workflow for the quantification of Remdesivir in biological matrices.
Simplified Signaling Pathway of Remdesivir
Caption: Simplified metabolic activation and mechanism of action of Remdesivir.
Comparison with Alternatives
While deuterated internal standards are considered the gold standard, other approaches have been used for Remdesivir quantification.
-
¹³C-labeled Remdesivir: Similar to deuterated versions, ¹³C-labeled internal standards offer excellent performance due to their chemical identity with the analyte.[4][5] The choice between deuterated and ¹³C-labeled standards often comes down to synthetic availability and cost.
-
Non-related Compounds: Some methods may employ a structurally unrelated compound as an internal standard. While this can be a more cost-effective approach, it may not fully compensate for matrix effects and extraction variability due to differences in chemical and physical properties compared to Remdesivir.
Stability in Different Biological Matrices
The stability of Remdesivir and its metabolites is a critical consideration in bioanalysis. Studies have shown that Remdesivir can be unstable in plasma, rapidly converting to its nucleoside metabolite, GS-441524.[6] The use of an appropriate anticoagulant, such as sodium fluoride (NaF), has been shown to improve the stability of Remdesivir in plasma.[4] Furthermore, the stability of Remdesivir has been evaluated in whole blood, where it is also subject to rapid metabolism.[7] The use of a deuterated internal standard is crucial in these scenarios to accurately track and correct for any degradation of the parent drug during sample handling and storage.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Internal Standards in Remdesivir Pharmacokinetic Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic (PK) analysis. This guide provides a comparative analysis of bioanalytical methodologies for remdesivir, focusing on the critical role of an internal standard in generating reliable and reproducible pharmacokinetic data.
While direct comparative pharmacokinetic data of remdesivir with and without an internal standard is not available in published literature—as the use of an internal standard is a fundamental requirement for robust bioanalytical method validation—this guide will objectively demonstrate its importance. We will delve into the experimental protocols of validated assays that utilize internal standards and present the resulting data on accuracy and precision. This will be contrasted with a discussion on the inherent challenges and anticipated data variability that would arise from its omission.
The Critical Function of an Internal Standard
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound with similar physicochemical properties to the analyte (in this case, remdesivir) that is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample processing. Its primary purpose is to correct for the variability in the analytical procedure, including extraction efficiency, matrix effects, and instrument response. By normalizing the analyte's response to that of the IS, the precision and accuracy of the quantification are significantly improved. For remdesivir, a drug that has shown high interpatient pharmacokinetic variability, the use of a stable isotope-labeled internal standard, such as remdesivir-d5 or remdesivir-²H5, is the gold standard.[1][2][3][4]
Impact on Pharmacokinetic Data: A Tale of Two Approaches
The absence of an internal standard would lead to unacceptably high variability in the measured concentrations of remdesivir, rendering the resulting pharmacokinetic parameters unreliable. Studies on remdesivir have already highlighted significant interpatient variability in its pharmacokinetics even when using a validated method with an internal standard.[5][6] This variability would be further magnified without the corrective power of an internal standard.
The following diagram illustrates the logical relationship between the use of an internal standard and the reliability of pharmacokinetic data.
Experimental Protocols: A Validated LC-MS/MS Method for Remdesivir
The following outlines a typical, validated experimental protocol for the quantification of remdesivir in human plasma using an internal standard. This methodology is a composite of best practices from published studies.[1][2][3][4]
1. Preparation of Stock and Working Solutions:
-
Remdesivir Stock Solution (1 mg/mL): Prepared by dissolving remdesivir in a suitable organic solvent like DMSO.[1]
-
Internal Standard (Remdesivir-d5) Stock Solution (1 mg/mL): Prepared similarly to the remdesivir stock solution.[1]
-
Working Solutions: Serial dilutions of the stock solutions are made to prepare calibration standards and quality control (QC) samples at various concentrations.[1]
2. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column (e.g., Phenomenex Synergi Fusion-RP).[1][2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Remdesivir: m/z 603.2 → 402.2
-
Remdesivir-d5 (IS): m/z 608.2 → 407.2
-
The workflow for this experimental protocol is visualized below.
Data Presentation: The Proof is in the Precision
The following tables summarize the validation parameters from published studies that utilized an internal standard for remdesivir quantification. These data underscore the high degree of accuracy and precision achievable with this methodology.
Table 1: Linearity and Sensitivity of Remdesivir Assays with an Internal Standard
| Parameter | Study 1[1][2] | Study 2[4] | Study 3[7] |
| Internal Standard | Remdesivir-²H5 | Remdesivir D5 | Abacavir |
| Calibration Range (ng/mL) | 0.5 - 5000 | 50 - 5000 | 10 - 70 |
| Correlation Coefficient (r²) | >0.99 | 0.9978 | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 50 | 10 |
Table 2: Accuracy and Precision of Remdesivir Assays with an Internal Standard
| Parameter | Study 1[1][2] | Study 2[4] |
| Internal Standard | Remdesivir-²H5 | Remdesivir D5 |
| Within-Run Precision (%CV) | <5.2% | <6.65% |
| Between-Run Precision (%CV) | <9.8% | <6.65% |
| Accuracy (%Bias) | Within ±15% | 95.22 - 110.74% |
CV: Coefficient of Variation
Conclusion
The use of an internal standard, particularly a stable isotope-labeled analog, is non-negotiable for the accurate and precise quantification of remdesivir in pharmacokinetic studies. The presented data from validated bioanalytical methods unequivocally demonstrate that this approach yields reliable results that meet stringent regulatory guidelines. Attempting to conduct such studies without an internal standard would introduce unacceptable levels of error, rendering the data scientifically invalid and clinically irrelevant. Therefore, for any research involving the pharmacokinetics of remdesivir, the inclusion of an appropriate internal standard in the bioanalytical methodology is an absolute requirement.
References
- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Bioanalytical Assessment of Remdesivir: Accuracy and Precision Utilizing Remdesivir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Remdesivir, with a focus on assays utilizing Remdesivir-d4 as an internal standard. The accuracy and precision of these methods are paramount for reliable pharmacokinetic and therapeutic drug monitoring studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of robust analytical techniques.
Performance Comparison of Remdesivir Assays
The following tables summarize the quantitative performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Remdesivir using a deuterated internal standard, compared with other published methods. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.
| Parameter | LC-MS/MS with Remdesivir-d5 IS [1][2][3] | LC-MS/MS with various IS [4][5][6] | HPLC-UV [7] |
| Linearity Range (ng/mL) | 0.5 - 5000 | 4 - 4000 | 25 - 2500 |
| Intra-day Precision (%CV) | < 5.2% | < 6.6% | Not specified |
| Inter-day Precision (%CV) | < 9.8% | < 6.6% | Not specified |
| Accuracy (% Bias) | Within ±15% | Within ±11.5% | Not specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 4 | 6.49 |
| Internal Standard | Remdesivir-d5 | Remdesivir-13C6, GS-829143 | None specified |
Table 1: Comparison of Key Validation Parameters for Remdesivir Quantification Methods.
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) [2] | Inter-day Precision (%CV) [2] | Accuracy (% Bias) [2] |
| 1.5 (LQC) | < 5.2% | < 9.8% | Within ±15% |
| 1000 (MQC) | < 5.2% | < 9.8% | Within ±15% |
| 4000 (HQC) | < 5.2% | < 9.8% | Within ±15% |
Table 2: Detailed Accuracy and Precision Data for an LC-MS/MS Assay Using Remdesivir-d5 Internal Standard. (LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Experimental Protocols
A detailed methodology for a representative LC-MS/MS assay for the quantification of Remdesivir in human plasma using a deuterated internal standard is provided below. This protocol is based on commonly reported procedures in validated bioanalytical methods.[1][2][4]
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma (either calibration standards, quality controls, or unknown samples) into a 96-well plate.
-
Internal Standard Addition: Add 300 µL of the internal standard working solution (e.g., Remdesivir-d5 at a specific concentration in acetonitrile with 1% formic acid) to each well, except for the blank matrix samples. For the blank, add the protein precipitation solution without the internal standard.
-
Precipitation and Filtration: Mix the plate thoroughly to ensure complete protein precipitation. The precipitated proteins and phospholipids are then removed by filtration.
Chromatographic Conditions
-
Instrument: A validated Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)[2] or an Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm).[4][5]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: A small volume, typically 5-10 µL, is injected onto the column.
Mass Spectrometric Detection
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is commonly used for Remdesivir and its deuterated internal standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The specific precursor-to-product ion transitions for Remdesivir and its internal standard are monitored. For example:
-
Remdesivir: m/z 603.3 → 402.2[8]
-
Remdesivir-d5: Specific transition would be monitored based on the deuteration pattern.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify Remdesivir in the unknown samples.
Visualizing the Workflow and Relationships
To better illustrate the experimental and logical processes involved in the accuracy and precision assessment of a Remdesivir assay, the following diagrams are provided.
Caption: Experimental workflow for Remdesivir quantification using LC-MS/MS.
Caption: Key factors contributing to a robust Remdesivir bioanalytical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of High-Performance Liquid Chromatography Method for the Quantification of Remdesivir in Intravenous Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Remdesivir and Other Antiviral Compounds Utilizing Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral compound Remdesivir against other notable antiviral agents. The performance of these compounds is evaluated based on experimental data, with a focus on studies employing isotopic standards for precise quantification and analysis.
Mechanism of Action of Remdesivir
Remdesivir is a broad-spectrum antiviral agent, initially developed for Hepatitis C and subsequently investigated for Ebola and Marburg virus infections.[1] It is a prodrug that, once administered, is metabolized within the body to its active form, GS-441524, a ribonucleotide analogue.[2] This active metabolite interferes with the action of viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication.[3][4] By mimicking the natural adenosine triphosphate (ATP), the active form of Remdesivir is incorporated into the nascent viral RNA chain, leading to delayed chain termination and a subsequent decrease in the production of viral RNA.[1][5] This mechanism has demonstrated in vitro activity against a range of viruses, including Coronaviridae, Filoviridae, and Paramyxoviridae.[6]
Comparative Antiviral Efficacy
The efficacy of antiviral compounds is often measured by the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect. The lower the EC50 value, the more potent the antiviral compound.
The following table summarizes the in vitro EC50 values for Remdesivir and other antiviral compounds against various viruses, as reported in several studies.
| Antiviral Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | [2] |
| Vero E6 | 23.15 | [2] | ||
| SARS-CoV | HAE | 0.069 | [2] | |
| MERS-CoV | HAE | 0.074 | [2] | |
| HCoV-OC43 | HCT-8 | 0.2 | [7] | |
| NHBE | 0.1 | [7] | ||
| HCoV-229E | MRC-5 | 0.07 | [8] | |
| Molnupiravir | SARS-CoV-2 | - | - | [3] |
| Ribavirin | SARS-CoV-2 | Vero E6 | 109.5 | [2] |
| Penciclovir | SARS-CoV-2 | Vero E6 | 95.96 | [2] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | [2] |
| Nafamostat | SARS-CoV-2 | Vero E6 | 22.50 | [2] |
| Nitazoxanide | SARS-CoV-2 | Vero E6 | 2.12 | [2] |
| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 | [2] |
| HCoV-OC43 | HCT-8 | 23.2 | [7] | |
| NHBE | 3.8 | [7] | ||
| Emtricitabine (FTC) conjugate | HCoV-229E | MRC-5 | 72.8 | [8] |
Note: EC50 values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
The use of isotopic standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical methodology for the accurate quantification of antiviral drugs and their metabolites in biological matrices.
Protocol for Quantification of Remdesivir in Human Plasma using LC-MS/MS with an Isotopic Standard
This protocol is based on methodologies described for the bioanalysis of Remdesivir.[9][10]
1. Materials and Reagents:
-
Remdesivir analytical standard
-
Remdesivir-d5 (or other suitable deuterium-labeled isotopic standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Remdesivir and Remdesivir-d5 in DMSO.
-
Working Solutions: Serially dilute the Remdesivir stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the Remdesivir-d5 stock solution in acetonitrile to a final concentration of 10 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of the internal standard spiking solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure adequate separation of Remdesivir from matrix components. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Remdesivir: e.g., m/z 603.2 → 402.2
-
Remdesivir-d5: e.g., m/z 608.2 → 407.2 (Note: Specific MRM transitions should be optimized for the instrument being used).
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Remdesivir to Remdesivir-d5 against the concentration of the calibration standards.
-
Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action of Remdesivir
References
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Remdesivir-d4: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Remdesivir-d4 in a research laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Waste Characterization and Segregation
This compound, a deuterium-labeled analog of Remdesivir, should be handled with the same precautions as the parent compound. While not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) or the American Society of Health-System Pharmacists (ASHP), it is categorized as harmful if swallowed and can cause skin and eye irritation. Therefore, all waste containing this compound must be segregated from general laboratory waste.
Table 1: Characteristics of this compound Waste
| Waste Type | Description | Recommended Container |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, empty vials, plasticware. | Lined, leak-proof container |
| Liquid Waste | Unused or expired solutions, reconstituted this compound, contaminated solvents. | Clearly labeled, sealed bottle |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps bin |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Experimental Protocol: this compound Waste Disposal
-
Identify and Segregate: Immediately upon generation, identify all waste materials that have come into contact with this compound. Segregate this waste into the appropriate categories: solid, liquid, or sharps.
-
Containerize Properly:
-
Solid Waste: Place in a dedicated, leak-proof container lined with a plastic bag. The container should be clearly labeled "Non-Hazardous Pharmaceutical Waste: this compound."
-
Liquid Waste: Collect in a sealed, shatter-resistant container. The container must be clearly labeled with the contents, including the concentration of this compound and any solvents present. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container. Some guidelines recommend a purple-lidded sharps bin for pharmaceutical waste.
-
-
Labeling: All waste containers must be clearly labeled with "this compound Waste" and the appropriate hazard symbols if required by your institution.
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic. This area should be clearly marked as a waste accumulation area.
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the pharmaceutical waste. Do not dispose of this waste in regular trash, recycling, or down the drain.
Decontamination of Laboratory Equipment
All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol: Equipment Decontamination
-
Prepare Decontamination Solution: Prepare a fresh 10% bleach solution or use a 70% ethanol solution. Note that bleach can be corrosive to some surfaces.
-
Decontaminate Surfaces: Liberally apply the decontamination solution to all contaminated surfaces, ensuring a contact time of at least 10-15 minutes.
-
Wipe and Rinse: Wipe the surfaces with absorbent materials. For bleach solutions, a subsequent rinse with water is recommended to prevent corrosion.
-
Dispose of Cleaning Materials: All materials used for decontamination (e.g., paper towels, wipes) should be disposed of as solid this compound waste.
Visual Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Essential Safety and Operational Guide for Handling Remdesivir-d4
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of compounds like Remdesivir-d4 is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a derivative of an antiviral agent, adherence to proper PPE protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on the task being performed.
| Task | Required Personal Protective Equipment |
| General Handling (Weighing, preparing solutions) | - Gloves: Double-gloving with nitrile gloves compliant with ASTM D-6978 is recommended. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. - Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs. Gowns should be changed every two to three hours or immediately upon contamination. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: For handling the powdered form outside of a containment unit, a NIOSH-certified N95 or higher respirator is strongly recommended to prevent inhalation of airborne particles. |
| Spill Cleanup | - Gloves: Two pairs of chemical-resistant nitrile gloves. - Gown: A disposable, fluid-resistant gown. - Eye Protection: Goggles or a full-face shield. - Respiratory Protection: A fit-tested N95 or higher-level respirator. |
| Disposal of Contaminated Waste | - Gloves: Two pairs of nitrile gloves. - Gown: A disposable gown. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and research integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
Use Luer-lock syringes and other closed systems when transferring solutions to minimize the risk of spills and generation of aerosols.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and secure the area.
-
Don the appropriate spill cleanup PPE.
-
For powdered spills, gently cover the area with absorbent material to avoid creating dust.
-
For liquid spills, absorb the material with appropriate absorbent pads.
-
Clean the spill area with a detergent solution followed by water.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for pharmaceutical and hazardous waste.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Pickup: Arrange for a certified hazardous waste disposal service to collect and dispose of the waste in accordance with all applicable regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
